Plantaricin A
Description
from Lactobacillus plantarum; its activity depends on the action of two peptides
Properties
CAS No. |
131463-18-8 |
|---|---|
Molecular Formula |
C46H75N11O14S |
Molecular Weight |
1038.2 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[[2-[[1-[[3-hydroxy-1-[[1-[(3-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C46H75N11O14S/c1-9-24(4)34(21-58)55-39(64)26(6)51-46(71)38(27(7)60)57-40(65)25(5)50-37(63)20-49-42(67)32(16-17-72-8)53-43(68)31(14-15-36(48)62)52-44(69)33(18-23(2)3)54-45(70)35(22-59)56-41(66)30(47)19-28-10-12-29(61)13-11-28/h10-13,21,23-27,30-35,38,59-61H,9,14-20,22,47H2,1-8H3,(H2,48,62)(H,49,67)(H,50,63)(H,51,71)(H,52,69)(H,53,68)(H,54,70)(H,55,64)(H,56,66)(H,57,65) |
InChI Key |
XWJYGTDYKZLURA-UHFFFAOYSA-N |
Synonyms |
plantaricin A |
Origin of Product |
United States |
Foundational & Exploratory
The Architecture of Defense: A Technical Guide to the Plantaricin A Gene Cluster and its Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of microbial ecosystems, the production of antimicrobial peptides, known as bacteriocins, represents a key strategy for survival and dominance. Among these, Plantaricin A (PlnA), produced by various strains of Lactiplantibacillus plantarum (formerly Lactobacillus plantarum), stands out not only for its antimicrobial properties but also for its role as a signaling molecule in a sophisticated quorum-sensing regulatory network. This technical guide provides an in-depth exploration of the genetic organization of the this compound gene cluster, the molecular mechanisms governing its expression, and detailed methodologies for its characterization. Understanding this system offers significant potential for the development of novel antimicrobial agents and food preservation strategies.
I. Genetic Organization of the this compound Gene Cluster
The genes responsible for plantaricin production are typically located on the chromosome and organized into distinct operons.[1] A key locus in this system is the plnABCD operon, which functions as the regulatory cassette for the entire plantaricin biosynthesis.[2] This operon is central to the quorum-sensing mechanism that controls the production of various plantaricin peptides.
The plantaricin locus in strains like Lactobacillus plantarum C11 is extensive, spanning approximately 29 kbp and can be organized into multiple operons including those for bacteriocin production (plnEF, plnJK), immunity (plnI, plnM), and transport (plnG, plnH).[1][3] The overall genetic organization can vary between different L. plantarum strains, reflecting the adaptability of this species to diverse environments.[4]
Quantitative Data of the plnABCD Regulatory Operon
The plnABCD operon is fundamental to the regulation of plantaricin synthesis. The table below summarizes the key quantitative data for the genes and their corresponding protein products within this operon.
| Gene | Size (bp) | Protein | Number of Amino Acids | Molecular Weight (kDa) | Function |
| plnA | 147 | PlnA | 48 | ~5.2 (precursor), ~2.98 (mature) | Induction Factor (Peptide Pheromone)[5] |
| plnB | 1341 | PlnB | 446 | ~51.8 | Histidine Protein Kinase (Sensor) |
| plnC | 699 | PlnC | 232 | ~26.9 | Response Regulator (Activator) |
| plnD | 702 | PlnD | 233 | ~27.1 | Response Regulator (Repressor)[2] |
II. Regulation of this compound Production: A Quorum-Sensing Mechanism
The production of plantaricin is tightly regulated by a sophisticated three-component signal transduction system that functions as a quorum-sensing mechanism. This allows the bacterial population to coordinate gene expression in response to cell density.[6][7] The key players in this regulatory network are encoded by the plnABCD operon.
-
Induction Factor (PlnA): The plnA gene encodes a precursor peptide that is processed and secreted out of the cell as a mature peptide pheromone, also known as the induction factor (IF).[3]
-
Histidine Protein Kinase (PlnB): As the bacterial population density increases, the extracellular concentration of the PlnA pheromone reaches a critical threshold. This pheromone is then detected by the membrane-bound histidine protein kinase, PlnB, which acts as the sensor.[2]
-
Response Regulators (PlnC and PlnD): Upon binding of PlnA, PlnB undergoes autophosphorylation. The phosphate group is then transferred to the response regulators, PlnC and PlnD. Phosphorylated PlnC acts as a transcriptional activator, binding to the promoter regions of the plantaricin operons and upregulating their expression.[2] Conversely, PlnD has been shown to act as a repressor, providing a mechanism for fine-tuning the level of plantaricin production.[2]
This quorum-sensing circuit creates a positive feedback loop, where the production of PlnA leads to the activation of its own synthesis, as well as the production of other plantaricin bacteriocins.
Signaling Pathway of this compound Regulation
Caption: Quorum-sensing regulation of plantaricin production.
III. Experimental Protocols
This section outlines detailed methodologies for key experiments involved in the characterization of the this compound gene cluster and its products.
Cloning and Sequencing of the pln Gene Cluster
This protocol describes the general steps for identifying and sequencing the plantaricin gene cluster from a Lactiplantibacillus plantarum strain.
Experimental Workflow: Cloning and Sequencing
Caption: Workflow for cloning and sequencing the pln gene cluster.
Methodology:
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from an overnight culture of L. plantarum using a commercial kit or standard enzymatic lysis followed by phenol-chloroform extraction and ethanol precipitation.
-
PCR Amplification: A conserved region of a known pln gene, such as plnA, is amplified using degenerate primers designed from aligned sequences of homologous genes from other L. plantarum strains.
-
Cloning: The purified PCR product is ligated into a suitable cloning vector (e.g., pGEM-T Easy) and transformed into a competent E. coli strain (e.g., DH5α).
-
Screening and Sequencing: Recombinant clones are screened, and the plasmid DNA is extracted and sequenced to confirm the identity of the insert.
-
Genome Walking/Inverse PCR: To obtain the full sequence of the gene cluster, techniques like genome walking or inverse PCR are employed to sequence the regions flanking the initially amplified fragment.
-
Sequence Assembly and Annotation: The overlapping sequences are assembled to reconstruct the entire pln gene cluster. Open reading frames (ORFs) are identified and annotated by homology searches against protein databases.
Analysis of pln Gene Expression by RT-qPCR
This protocol details the quantification of pln gene expression levels using reverse transcription-quantitative PCR (RT-qPCR).
Experimental Workflow: RT-qPCR
Caption: Workflow for RT-qPCR analysis of pln gene expression.
Methodology:
-
RNA Extraction: Total RNA is isolated from L. plantarum cultures grown to the desired optical density. RNA extraction is performed using methods that ensure high purity and integrity, such as TRIzol reagent or commercial RNA purification kits.
-
DNase Treatment: To eliminate any contaminating genomic DNA, the RNA sample is treated with DNase I.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically contains the cDNA template, gene-specific primers for the target pln gene (e.g., plnA, plnB) and a reference gene (e.g., 16S rRNA), and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to that of the reference gene.
Purification of Plantaricin Peptides
This protocol describes the purification of plantaricin peptides from the culture supernatant of L. plantarum.
Methodology:
-
Culture Supernatant Collection: L. plantarum is cultured in a suitable medium (e.g., MRS broth) until the late logarithmic or early stationary phase. The cells are then removed by centrifugation, and the cell-free supernatant is collected.
-
Ammonium Sulfate Precipitation: The proteins in the supernatant, including the plantaricin peptides, are precipitated by the gradual addition of ammonium sulfate to a final saturation of 40-60%. The mixture is stirred overnight at 4°C, and the precipitate is collected by centrifugation.
-
Cation Exchange Chromatography: The resuspended precipitate is loaded onto a cation exchange chromatography column (e.g., SP-Sepharose). The column is washed, and the bound peptides are eluted with a linear gradient of NaCl.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from the cation exchange chromatography are further purified by RP-HPLC on a C8 or C18 column using a gradient of acetonitrile in water containing trifluoroacetic acid.
-
Purity and Identity Confirmation: The purity of the final plantaricin peptide is assessed by SDS-PAGE and its identity is confirmed by mass spectrometry.
Antimicrobial Activity Assay
This protocol outlines the determination of the antimicrobial activity of purified plantaricin peptides.
Methodology:
-
Indicator Strain Preparation: An overnight culture of a sensitive indicator strain (e.g., Lactobacillus sakei) is diluted in fresh medium and grown to the early logarithmic phase.
-
Agar Well Diffusion Assay: The indicator strain is seeded into a soft agar overlay, which is poured onto a solid agar plate. Wells are made in the agar, and serial dilutions of the purified plantaricin peptide are added to the wells.
-
Incubation and Measurement: The plates are incubated at the optimal temperature for the indicator strain until a lawn of growth is visible. The antimicrobial activity is quantified by measuring the diameter of the zone of inhibition around each well. The activity is often expressed in arbitrary units per milliliter (AU/mL), defined as the reciprocal of the highest dilution showing a clear zone of inhibition.
IV. Conclusion and Future Perspectives
The this compound gene cluster of Lactiplantibacillus plantarum represents a highly evolved and tightly regulated system for the production of antimicrobial peptides. The intricate interplay of the plnABCD regulatory cassette in orchestrating a quorum-sensing response highlights the sophisticated communication strategies employed by bacteria. A thorough understanding of this system, from its genetic architecture to the biochemical functions of its protein products, is paramount for harnessing its potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate and characterize this and similar bacteriocin systems. Future research, including detailed structural studies of the protein components and the elucidation of the precise molecular interactions within the signaling pathway, will undoubtedly pave the way for the rational design of novel antimicrobial agents and the development of advanced food biopreservation technologies. The continued exploration of the plantaricin system promises to yield valuable insights with significant implications for both human health and the food industry.
References
- 1. Frontiers | Comparative Genomics of Lactiplantibacillus plantarum: Insights Into Probiotic Markers in Strains Isolated From the Human Gastrointestinal Tract and Fermented Foods [frontiersin.org]
- 2. Evidence for dual functionality of the operon plnABCD in the regulation of bacteriocin production in Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative genomic analysis of Lactobacillus plantarum ZJ316 reveals its genetic adaptation and potential probiotic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome Analysis of Lactobacillus plantarum Isolated From Some Indian Fermented Foods for Bacteriocin Production and Probiotic Marker Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is an amphiphilic alpha-helical bacteriocin-like pheromone which exerts antimicrobial and pheromone activities through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Plantaricin Production in Lactobacillus plantarum NC8 after Coculture with Specific Gram-Positive Bacteria Is Mediated by an Autoinduction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Plantaricin A: A Technical Guide for Antimicrobial Peptide Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plantaricin A (PlnA) is a cationic peptide produced by strains of Lactiplantibillus plantarum.[1] It belongs to the bacteriocin family of antimicrobial peptides (AMPs) and exhibits a fascinating dual functionality. Primarily, it acts as a peptide pheromone in a quorum-sensing system that regulates the production of other bacteriocins.[2][3] Beyond this signaling role, PlnA itself possesses antimicrobial activity, particularly by permeabilizing the cell membranes of target bacteria.[4][5]
The rise of antibiotic-resistant pathogens has spurred significant interest in AMPs like this compound as alternative or adjunctive therapeutics. A critical aspect of developing these peptides into effective drugs is understanding their structure-activity relationship (SAR). SAR studies elucidate which structural features of the peptide—such as its amino acid sequence, charge, hydrophobicity, and secondary structure—are essential for its biological activity. This knowledge enables the rational design of synthetic analogs with enhanced potency, greater stability, and improved therapeutic indices.
This technical guide provides an in-depth overview of the SAR of this compound, focusing on its membrane-permeabilizing mechanism. It summarizes key quantitative data from analog studies, details relevant experimental protocols, and visualizes the core concepts and workflows.
Core Structure and Mechanism of Action
This compound is an amphiphilic peptide that, in a membrane-mimicking environment, adopts an alpha-helical secondary structure.[2][3] This amphiphilic nature, with distinct hydrophobic and hydrophilic faces, is central to its antimicrobial action. Its mechanism primarily involves a multi-step interaction with the bacterial cell envelope.
-
Electrostatic Attraction: As a cationic peptide, PlnA is initially attracted to the net negative charge of the bacterial cell surface. This interaction is mediated by anionic structures such as lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria and glycosylated membrane proteins.[4][6]
-
Membrane Insertion and Permeabilization: Following this initial binding, the peptide's hydrophobic regions interact with and insert into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, leading to the formation of pores or other structural damage.[7][8] The result is a leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[2][7]
The antimicrobial activity of PlnA is primarily dependent on this physical disruption of the membrane and does not rely on chiral interactions with a specific receptor, distinguishing it from its role as a pheromone.[2][3]
Figure 1. Mechanism of this compound action on a Gram-negative bacterial cell.
Structure-Activity Relationship Data
Recent studies have focused on designing analogs of Plantaricin A1 (PlnA1) to identify the key physicochemical properties that govern its ability to permeabilize the bacterial outer membrane (OM), a critical step in its activity against Gram-negative bacteria.[4][6] The following table summarizes data from a study by Meng et al. (2022), which systematically altered the net charge and hydrophobicity of PlnA1 and measured the resulting impact on OM permeability.
| Peptide ID | Sequence Modification (from PlnA1) | Net Charge | Hydrophobicity | α-Helix (%) | OM Permeability (%) | Citation |
| PlnA1 | Wild-Type | +6 | -0.37 | 53.33 | 100 | [4] |
| N38D | Asn38 -> Asp | +5 | -0.37 | 56.66 | 80 | [4] |
| T44E | Thr44 -> Glu | +5 | -0.37 | 50.00 | 75 | [4] |
| K43D | Lys43 -> Asp | +4 | -0.37 | 53.33 | 55 | [4] |
| K50D | Lys50 -> Asp | +4 | -0.37 | 50.00 | 50 | [4] |
| K55D | Lys55 -> Asp | +4 | -0.37 | 50.00 | 45 | [4] |
| OP1 | Ala40 -> Phe | +6 | -0.27 | 56.66 | 110 | [4] |
| OP2 | Ala48 -> Phe | +6 | -0.27 | 56.66 | 125 | [4] |
| OP3 | Ala40,48 -> Phe | +6 | -0.17 | 60.00 | 140 | [4] |
| OP4 | Ala40,48,52 -> Phe | +6 | -0.07 | 63.33 | 160 | [4] |
Analysis of SAR Data:
-
Role of Positive Charge: The data clearly demonstrates that a higher positive net charge is crucial for membrane permeabilization. Analogs with reduced positive charge (K43D, K50D, K55D) showed a significant decrease in their ability to permeate the outer membrane.[4] This supports the model that electrostatic attraction to the negatively charged bacterial surface is a critical initiating step.
-
Role of Hydrophobicity: Increasing the hydrophobicity of the peptide by substituting alanine with phenylalanine residues (OP1-OP4 series) progressively enhanced outer membrane permeability.[4] The most hydrophobic analog, OP4, exhibited the highest activity. This suggests that after the initial electrostatic binding, hydrophobic interactions are the driving force for membrane insertion and disruption.
-
Role of α-Helicity: The degree of α-helicity also appears to correlate positively with permeabilizing activity. The OP4 analog, which had the highest hydrophobicity, also displayed the highest percentage of α-helical structure, contributing to its superior performance.[4]
Experimental Protocols
Synthesis of this compound Analogs via Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for producing synthetic peptides. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach is most common.[9]
Principle: The peptide is assembled step-by-step while the C-terminal amino acid is covalently anchored to an insoluble polymer resin. This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[10][11]
Detailed Methodology:
-
Resin Selection and Loading:
-
For a C-terminal amide, a Rink Amide resin is typically used. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is appropriate.[12]
-
The resin is first swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
The first Fmoc-protected amino acid is then covalently attached (loaded) onto the resin using an appropriate activation method.
-
-
Peptide Chain Elongation Cycle:
-
Deprotection: The Fmoc protecting group on the α-amine of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF. This exposes a free amine for the next coupling step. The resin is thoroughly washed with DMF to remove piperidine and byproducts.
-
Coupling: The next Fmoc-protected amino acid is "activated" and added to the resin. Activation is typically achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). The activated amino acid reacts with the free amine on the resin, forming a new peptide bond. The reaction is driven by using an excess of the amino acid and coupling reagents.
-
Washing: The resin is washed extensively with DMF to remove all excess reagents and byproducts.
-
-
Repeat Cycle: The deprotection-coupling-washing cycle is repeated for each amino acid in the desired sequence.
-
Cleavage and Final Deprotection:
-
Once the full peptide sequence is assembled, the peptide is cleaved from the resin.
-
Simultaneously, the acid-labile side-chain protecting groups (like tBu) are removed.
-
This is achieved using a "cleavage cocktail," typically containing a strong acid like trifluoroacetic acid (TFA) mixed with scavengers (e.g., water, triisopropylsilane) to quench reactive cations generated during deprotection.
-
-
Purification and Characterization:
-
The crude peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and dried.
-
The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the peptide are confirmed by mass spectrometry (e.g., MALDI-TOF MS) and analytical RP-HPLC.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.[13]
Principle: A standardized suspension of the target bacterium is challenged with serial dilutions of the antimicrobial peptide in a 96-well plate format. Growth is assessed after a defined incubation period.
Detailed Methodology (Modified for Cationic Peptides): [2]
-
Materials:
-
Sterile 96-well polypropylene microtiter plates (polystyrene plates should be avoided as cationic peptides can bind to them).[2]
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Peptide stock solution, accurately quantified.
-
Bacterial strain (e.g., E. coli ATCC 25922).
-
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into MHB and grow overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
-
Peptide Dilution Series:
-
Prepare a two-fold serial dilution of the peptide in the appropriate diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent peptide loss) in the 96-well plate.[2] Start with a high concentration and dilute across the plate, leaving control wells.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest peptide concentration at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
-
Figure 2. General experimental workflow for this compound SAR studies.
Conclusion and Future Directions
Structure-activity relationship studies of this compound have definitively shown that its antimicrobial efficacy is a finely tuned interplay of positive charge, hydrophobicity, and α-helical structure. A high cationic charge is essential for targeting the peptide to the bacterial surface, while optimal hydrophobicity and a stable helical conformation are required for effective membrane disruption.
The analog OP4, with increased hydrophobicity, demonstrates the potential of rational design to create peptides with significantly enhanced membrane permeabilizing ability.[4] This not only suggests a path toward more potent direct-acting antimicrobials but also highlights their potential as "potentiators" or "synergizers" that can weaken the defenses of Gram-negative bacteria, making them susceptible to conventional hydrophobic antibiotics to which they are normally resistant.[1][6]
Future research should continue to explore this design space, potentially incorporating non-natural amino acids to improve stability against proteases, further optimizing the balance between antimicrobial potency and potential cytotoxicity, and evaluating lead candidates in complex in vivo infection models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 3. This compound is an amphiphilic alpha-helical bacteriocin-like pheromone which exerts antimicrobial and pheromone activities through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, Derived from Lactiplantibacillus plantarum, Reduces the Intrinsic Resistance of Gram-Negative Bacteria to Hydrophobic Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, Derived from Lactiplantibacillus plantarum, Reduces the Intrinsic Resistance of Gram-Negative Bacteria to Hydrophobic Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Purification and Characterization of Plantaricin YKX and Assessment of Its Inhibitory Activity Against Alicyclobacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
The Disruption of Eukaryotic Cell Membranes by Plantaricin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plantaricin A (PlnA), a cationic peptide produced by Lactobacillus plantarum, is gaining attention for its potential as an antimicrobial and anticancer agent. Its efficacy is rooted in its ability to compromise the integrity of cellular membranes. This technical guide provides an in-depth exploration of the molecular mechanisms governing the interaction of this compound with eukaryotic cell membranes. It details the initial electrostatic interactions, subsequent membrane permeabilization, and the induction of programmed cell death. This document synthesizes current research findings, presents quantitative data in a comparative format, outlines key experimental protocols, and provides visual representations of the critical pathways and workflows involved in the study of this promising bioactive peptide.
Introduction to this compound
This compound is a member of the bacteriocin family, which are ribosomally synthesized antimicrobial peptides. While its role in bacterial quorum sensing and competition is well-established, its effects on eukaryotic cells are a subject of growing interest. As a cationic peptide, PlnA possesses a net positive charge, a key feature that dictates its initial interaction with the negatively charged surfaces of cell membranes.
Mechanism of Action on Eukaryotic Cell Membranes
The activity of this compound against eukaryotic cells is a multi-step process, initiating with cell surface binding and culminating in cell death.
Initial Electrostatic Interaction: The Critical First Step
The primary interaction between this compound and the eukaryotic cell membrane is electrostatic in nature. The negatively charged components of the cell surface, particularly the sialic acid residues of glycosylated membrane proteins, serve as the initial docking sites for the positively charged PlnA peptide.[1][2] This electrostatic attraction is a crucial prerequisite for its subsequent membrane-disruptive activities. Studies have shown that neutralizing the negative surface charge of cells or removing these glycosylated proteins significantly reduces the membrane-permeabilizing potency of PlnA.[1][2] The variation in glycosylation patterns among different cell types, including between normal and cancerous cells, may contribute to the observed differences in their sensitivity to this compound.[1][2]
Caption: Initial electrostatic interaction of this compound with the eukaryotic cell membrane.
Membrane Permeabilization and Pore Formation
Following the initial binding to surface glycoproteins, this compound is thought to interact with the phospholipids of the cell membrane.[1][2] This interaction leads to the destabilization and permeabilization of the cytoplasmic membrane.[2] The proposed mechanism involves the formation of pores or channels through the lipid bilayer.[3] This disruption of the membrane barrier leads to the leakage of intracellular components, such as ions and small molecules, ultimately disrupting cellular homeostasis. The amphipathic nature of this compound, possessing both hydrophobic and hydrophilic regions, facilitates its insertion into the lipid membrane.[4]
Caption: Proposed model of this compound-induced membrane permeabilization and pore formation.
Induction of Apoptosis and Necrosis
Beyond simple membrane permeabilization, this compound has been shown to induce programmed cell death, or apoptosis, in certain eukaryotic cells, particularly cancer cell lines.[2][5] This apoptotic induction is often accompanied by an increase in the levels of key executioner enzymes like caspase-3.[2] Some plantaricins, such as Plantaricin BM-1, have been demonstrated to activate caspase-dependent apoptotic pathways.[5] Transcriptomic analyses have suggested the involvement of signaling pathways such as the TNF, NF-κB, and MAPK pathways in the apoptotic response triggered by certain plantaricins.[5] At higher concentrations, this compound can also induce necrosis.[2] The ability to trigger apoptosis is a significant attribute for a potential anticancer agent, as it allows for the controlled elimination of malignant cells.
Caption: Signaling pathway for this compound-induced apoptosis.
Quantitative Data on this compound Activity
The cytotoxic and antiproliferative effects of various plantaricins have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of these peptides.
| Plantaricin | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Plantaricin MS9 | Caco-2 | Colon Cancer | 15 | [6] |
| Plantaricin MS9 | Mcf-7 | Breast Cancer | 7.5 | [6] |
| Plantaricin MS9 | HepG2 | Liver Cancer | 10 | [6] |
Experimental Protocols
The investigation of this compound's mechanism of action relies on a suite of established experimental techniques.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Seed eukaryotic cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.[6] The absorbance is proportional to the number of viable cells.
-
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the release of LDH from cells with damaged membranes.
-
Culture cells and treat with this compound as in the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Incubate to allow for the conversion of a tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product, which is directly proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[7]
-
Membrane Permeabilization Assays
-
Patch-Clamp Technique: This electrophysiological technique allows for the measurement of ion currents across the cell membrane, providing direct evidence of pore formation.
-
Microfluorometric Techniques: These methods use fluorescent dyes to monitor changes in intracellular ion concentrations or membrane potential.
-
Load cells with a fluorescent indicator dye sensitive to a specific ion (e.g., Fura-2 for Ca2+) or membrane potential (e.g., DiSC3(5)).
-
Expose the cells to this compound.
-
Monitor the changes in fluorescence intensity over time using a fluorescence microscope or a plate reader. An increase in intracellular Ca2+ or a depolarization of the membrane potential indicates membrane permeabilization.[1]
-
Apoptosis Detection
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method for differentiating between viable, apoptotic, and necrotic cells.
-
Treat cells with this compound.
-
Harvest the cells and wash them in a binding buffer.
-
Stain the cells with fluorescein-labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
Co-stain with Propidium Iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Analyze the stained cells using a flow cytometer to quantify the different cell populations.[5]
-
-
Hoechst 33342 Staining: This fluorescent stain binds to DNA and is used to visualize nuclear morphology.
-
Treat cells with this compound.
-
Stain the cells with Hoechst 33342.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation.[5]
-
Caption: Experimental workflow for investigating this compound's effects on eukaryotic cells.
Conclusion
This compound exerts its effects on eukaryotic cell membranes through a well-defined, multi-step process. The initial electrostatic attraction to negatively charged surface glycoproteins is a critical determinant of its activity. This is followed by membrane insertion, destabilization, and the formation of pores, leading to a loss of cellular integrity. Furthermore, this compound can trigger programmed cell death through the activation of caspase-dependent pathways. The preferential activity of some plantaricins towards cancer cells highlights their therapeutic potential. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of this compound and related peptides as novel therapeutic agents. Further research should focus on elucidating the precise structure of the pores formed, identifying the specific receptors involved in apoptosis induction, and exploring the full spectrum of signaling pathways modulated by this versatile peptide.
References
- 1. This compound, a cationic peptide produced by Lactobacillus plantarum, permeabilizes eukaryotic cell membranes by a mechanism dependent on negative surface charge linked to glycosylated membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface Glycosaminoglycans Protect Eukaryotic Cells against Membrane-Driven Peptide Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an amphiphilic alpha-helical bacteriocin-like pheromone which exerts antimicrobial and pheromone activities through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Plantaricin BM-1 decreases viability of SW480 human colorectal cancer cells by inducing caspase-dependent apoptosis [frontiersin.org]
- 6. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
- 7. Plantaricin NC8 αβ prevents Staphylococcus aureus-mediated cytotoxicity and inflammatory responses of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Diversity of Plantaricin A-Producing Lactobacillus Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaricin A (PlnA) is a peptide pheromone that plays a crucial role in the quorum-sensing (QS) system of various Lactobacillus species, primarily Lactobacillus plantarum. This QS system regulates the production of plantaricins, a diverse group of bacteriocins with significant antimicrobial activity against various foodborne pathogens and spoilage microorganisms. The natural diversity of PlnA-producing strains, the genetic architecture of the plantaricin locus (pln), and the variations in the PlnA peptide itself are of considerable interest for the development of novel food preservatives and therapeutic agents. This technical guide provides an in-depth overview of the natural diversity of PlnA-producing Lactobacillus strains, detailed experimental protocols for their identification and characterization, and a summary of the underlying regulatory mechanisms.
Genetic Diversity of the Plantaricin Locus (pln)
The genetic locus responsible for plantaricin production, the pln locus, exhibits remarkable diversity and a mosaic-like structure across different Lactobacillus plantarum strains.[1][2] This locus can be located on either the chromosome or plasmids and typically consists of several operons.[3] These operons encode the bacteriocin structural peptides, immunity proteins, ABC transporters for secretion, and the regulatory machinery.[3][4]
The core of the regulatory system is the plnABCD operon. This operon encodes for the induction factor PlnA, a histidine protein kinase (PlnB), and two response regulators (PlnC and PlnD).[1][5] The presence and organization of other genes within the pln locus can vary significantly, leading to the classification of strains into different "plantaritypes" based on their gene content.[1][6] For instance, studies on oenological and probiotic L. plantarum strains have revealed distinct groups based on the presence or absence of specific pln genes.[1][6] This genetic plasticity is a key driver of the diverse antimicrobial activities observed among different plantaricin-producing strains.[1]
Key Features of pln Locus Diversity:
-
Mosaic Structure: The pln locus is often a mosaic of different genes and operons, with variations in gene content and order between strains.[2]
-
Plantaritypes: Strains can be clustered into different "plantaritypes" based on the specific set of pln genes they possess.[1][6]
-
Regulatory Variation: While the plnABCD regulatory cassette is common, variations in the regulatory genes themselves and the presence of other regulatory elements contribute to diverse production phenotypes.[1][3]
-
Plasmid vs. Chromosomal Location: The pln locus can be either chromosomally encoded or located on plasmids, which has implications for its stability and horizontal transfer.[3][7]
Data Presentation
Table 1: Prevalence of Plantaricin-Producing Lactobacillus Strains in Various Environments
| Environment | Sample Source | Prevalence of Plantaricin Producers (%) | Reference |
| Dairy | Raw Milk & Traditional Dairy Products | 11.8% of L. plantarum isolates carried the plnC gene. | |
| Fermented Vegetables | Fermented Cassava, Mustard | High prevalence of bacteriocin-producing L. plantarum. Specific data for PlnA is variable. | [8] |
| Fermented Meats | Fermented Sausages | Bacteriocin-producing L. plantarum are commonly isolated. | [1] |
| Oenological | Grape Musts and Wines | 94% of oenological L. plantarum strains possess the pln locus.[1] | [1] |
| Human | Saliva | L. plantarum WCFS1, a known plantaricin producer, was isolated from human saliva. | [9] |
| Fermented Fish | Fermented Fish Products | 31 out of 616 LAB isolates showed antibacterial activity. L. plantarum LPL-1 was a potent producer. | [10] |
| Fermented Cereals | Poto Poto (fermented maize) | High prevalence of bacteriocin-producing Lactobacillus strains. | [8] |
Table 2: Variations in this compound (PlnA) Peptide Sequences
| Plantaricin Variant | Strain | Amino Acid Sequence | GenBank Accession | Reference |
| PlnA | L. plantarum C11 | M-K-N-S-V-K-Q-L-S-L-E-E-L-D-Q-F-G-A-L-G-I-N-V | [1] | |
| PlnA-like | L. plantarum WCFS1 | M-K-N-S-V-K-Q-L-S-L-E-E-L-D-Q-F-G-A-L-G-I-N-V | AL935263 | [11] |
| PlnA-like | L. plantarum NC8 | M-K-N-S-V-K-Q-L-S-L-E-E-L-D-Q-F-G-A-L-G-I-N-V | [11] | |
| PlnA-like | L. plantarum J23 | M-K-N-S-V-K-Q-L-S-L-E-E-L-D-Q-F-G-A-L-G-I-N-V | [11] | |
| PlnA-like | L. plantarum J51 | M-K-N-S-V-K-Q-L-S-L-E-E-L-D-Q-F-G-A-L-G-I-N-V | [11] | |
| PlnA-PM7 | L. plantarum Cu2-PM7 | M-K-N-S-V-K-Q-L-S-L-E-E-L-D-Q-F-G-A-L-G-I-N-V | [12] |
Note: The amino acid sequence for PlnA appears to be highly conserved across the strains for which sequence information is readily available in the provided search results.
Experimental Protocols
Screening for Plantaricin Production: Agar Well Diffusion Assay
This method is used to detect the antimicrobial activity of Lactobacillus isolates.
a. Preparation of Cell-Free Supernatant (CFS):
-
Culture the Lactobacillus strain in MRS broth at 30-37°C for 18-24 hours.[10][13]
-
Centrifuge the culture at 8,000-10,000 x g for 15-20 minutes at 4°C to pellet the bacterial cells.[10]
-
Collect the supernatant and adjust the pH to 6.5-7.0 with 1M NaOH to exclude the inhibitory effect of organic acids.[14]
-
Filter-sterilize the pH-adjusted supernatant through a 0.22 µm membrane filter to obtain the CFS.[14]
b. Agar Well Diffusion Assay:
-
Prepare an overnight culture of a suitable indicator strain (e.g., Lactobacillus sakei, Pediococcus pentosaceus, Listeria monocytogenes) in an appropriate broth medium (e.g., BHI, TSB).[15]
-
Prepare agar plates of a suitable medium (e.g., BHI agar, MRS agar with reduced glucose).
-
Inoculate the molten agar (at ~45°C) with the indicator strain culture (typically 1% v/v).
-
Pour the inoculated agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.
-
Create wells (6-8 mm in diameter) in the solidified agar using a sterile cork borer or pipette tip.
-
Add a defined volume (e.g., 50-100 µL) of the CFS to each well.[14]
-
Incubate the plates at the optimal temperature for the indicator strain for 16-24 hours.
-
Measure the diameter of the inhibition zone around each well. A clear zone indicates antimicrobial activity.
Molecular Identification of Plantaricin Genes: PCR-Based Screening
This protocol is for the detection of genes within the pln locus, such as plnA.
a. Genomic DNA Extraction:
-
Culture the Lactobacillus strain in MRS broth and harvest the cells by centrifugation.
-
Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction method.
b. PCR Amplification:
-
Prepare a PCR reaction mixture containing:
-
Template DNA (50-100 ng)
-
Forward and reverse primers for the target pln gene (e.g., plnA, plnE/F, plnJ/K) (10-20 pmol each)
-
dNTPs (200 µM each)
-
Taq DNA polymerase (1-2.5 units)
-
PCR buffer (1x)
-
MgCl₂ (1.5-2.5 mM)
-
Nuclease-free water to the final volume (25-50 µL)
-
-
Use the following typical PCR cycling conditions, which may need optimization based on the primers and target gene:
-
30-35 cycles of:
-
Final extension: 72°C for 5-10 minutes.[14]
c. Visualization of PCR Products:
-
Separate the PCR products by electrophoresis on a 1-1.5% (w/v) agarose gel containing a fluorescent dye (e.g., ethidium bromide, SYBR Safe).
-
Visualize the DNA bands under UV light and compare their sizes to a DNA ladder to confirm the amplification of the target gene.[7]
DNA Sequencing and Analysis of the pln Locus
This protocol outlines the steps for determining the nucleotide sequence of the pln locus.
a. PCR Product Purification:
-
Excise the desired DNA band from the agarose gel and purify it using a gel extraction kit.
-
Alternatively, treat the PCR product with exonuclease and alkaline phosphatase to remove unincorporated primers and dNTPs.
b. Sanger Sequencing:
-
Prepare sequencing reactions containing the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), a DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Perform thermal cycling to generate a set of DNA fragments of varying lengths, each terminated by a labeled ddNTP.
-
Separate the fragments by size using capillary electrophoresis.
-
The sequence of the DNA is determined by the order of the fluorescent labels detected as the fragments pass the detector.
c. Sequence Analysis:
-
Assemble the forward and reverse sequences to obtain a consensus sequence of the amplified region.
-
Use bioinformatics tools such as BLAST (Basic Local Alignment Search Tool) to compare the obtained sequence against public databases (e.g., GenBank) to identify the specific pln gene and its variants.
-
For larger regions of the pln locus, a primer walking or next-generation sequencing (NGS) approach may be necessary.
Mandatory Visualization
Signaling Pathway of this compound Production
References
- 1. Bacteriocins from Lactobacillus plantarum – production, genetic organization and mode of action: produção, organização genética e modo de ação - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Induction of Plantaricin Production in Lactobacillus plantarum NC8 after Coculture with Specific Gram-Positive Bacteria Is Mediated by an Autoinduction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteriocin-producing strains of Lactobacillus plantarum inhibit adhesion of Staphylococcus aureus to extracellular matrix: quantitative insight and implications in antibacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and biosynthetic diversity of plantaricins from Lactiplantibacillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Genome Analysis of Lactobacillus plantarum LL441 and Genetic Characterisation of the Locus for the Lantibiotic Plantaricin C [frontiersin.org]
- 12. scielo.br [scielo.br]
- 13. m.youtube.com [m.youtube.com]
- 14. hereditybio.in [hereditybio.in]
- 15. neb.com [neb.com]
Plantaricin A as a Quorum-Sensing Molecule in Lactobacillus plantarum: A Technical Guide
Abstract This document provides an in-depth technical overview of the Plantaricin A (PlnA)-mediated quorum-sensing (QS) system in Lactobacillus plantarum. L. plantarum is a versatile lactic acid bacterium known for its production of antimicrobial peptides called bacteriocins, or plantaricins. The synthesis of these compounds is a tightly regulated process controlled by a cell-to-cell communication system, or quorum sensing. At the core of this system is this compound, a peptide pheromone that functions as an autoinducer. At a critical cell density, PlnA triggers a signal transduction cascade that leads to the coordinated expression of genes required for the production of multiple bacteriocins and self-immunity. This guide details the molecular components of the PlnA signaling pathway, presents quantitative data on plantaricin purification and activity, outlines key experimental protocols for studying this system, and discusses its implications for antimicrobial drug development and food preservation.
The this compound Quorum-Sensing System
The production of class II bacteriocins in Lactobacillus plantarum is often regulated by a sophisticated three-component quorum-sensing mechanism.[1][2] This system allows the bacterial population to sense its own density and collectively switch on the production of antimicrobial peptides when the population is large enough to benefit from this metabolic investment. The central signaling molecule in this network is the peptide pheromone this compound (PlnA).[3][4][5]
Core Components of the Signaling Pathway
The PlnA-mediated QS system is encoded by the pln gene locus and primarily consists of an autoinducing peptide, a membrane-bound sensor kinase, and cytoplasmic response regulators.[6][7]
-
Autoinducing Peptide (AIP): this compound (PlnA) The plnA gene encodes a precursor peptide that is processed and secreted into the extracellular environment at a low basal level.[2][8] This mature PlnA peptide, a 26-amino acid pheromone, accumulates as the bacterial population grows.[4] Interestingly, PlnA itself exhibits weak antimicrobial activity but its primary role is that of a signaling molecule.[5]
-
Histidine Protein Kinase (HPK): PlnB PlnB is a transmembrane histidine kinase that acts as the receptor for the extracellular PlnA pheromone.[8][9] When the concentration of PlnA reaches a critical threshold, it binds to PlnB, initiating a phosphorylation cascade.[3]
-
Response Regulators (RR): PlnC and PlnD PlnC and PlnD are two highly homologous cytoplasmic response regulators.[8] Upon activation of PlnB, they become phosphorylated. These phosphorylated proteins then function as DNA-binding transcription factors that regulate the expression of the various pln operons.[3][8] Notably, they have opposing functions: PlnC acts as an activator of transcription, while PlnD functions as a repressor, allowing for a highly controlled and fine-tuned regulatory response.[8]
The Quorum-Sensing Signaling Cascade
The regulation of plantaricin production is a classic example of a two-component regulatory system activated by a peptide pheromone. The process enables L. plantarum to coordinate gene expression with cell population density.
The signaling pathway proceeds as follows:
-
Synthesis and Secretion: The plnA gene is expressed at a low level, and the resulting PlnA peptide is secreted into the extracellular space.[2]
-
Sensing and Activation: As cell density increases, the extracellular concentration of PlnA rises. Upon reaching a critical threshold, PlnA binds to the membrane-bound histidine kinase, PlnB.[8][9]
-
Phosphorylation Cascade: This binding event triggers the autophosphorylation of PlnB. The phosphate group is then transferred to the response regulators, PlnC and PlnD.[3][8]
-
Transcriptional Regulation: The phosphorylated forms of PlnC and PlnD bind to specific direct repeat sites in the promoter regions of the pln operons.[8] Phosphorylated PlnC activates transcription, while PlnD represses it.[8] This includes the autoregulation of the plnABCD operon itself.[6]
-
Bacteriocin Production and Export: Activation leads to the high-level transcription of operons encoding bacteriocins (e.g., plnEFI, plnJKLR) and the associated ABC transporter machinery (plnGHSTUV) required for their secretion.[6][10]
Caption: The this compound quorum-sensing signal transduction pathway in Lactobacillus plantarum.
Quantitative Data on Plantaricin Purification and Activity
The purification and assessment of antimicrobial efficacy are critical for characterizing bacteriocins. The data below are compiled from studies on various plantaricins, illustrating typical recovery yields and antimicrobial potency.
Table 1: Summary of Plantaricin Purification
This table summarizes the results from different purification steps for this compound and Plantaricin LPL-1, demonstrating the increase in specific activity and the recovery at each stage.
| Purification Step | Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Purification (Fold) | Recovery (%) | Reference |
| This compound (from L. plantarum C-11) | [11] | |||||
| Culture Supernatant | 24000 | 1.2 x 10⁶ | 50 | 1 | 100 | |
| Ammonium Sulphate Ppt. | 1200 | 9.6 x 10⁵ | 800 | 16 | 80 | |
| SP-Sepharose | 20 | 4.8 x 10⁵ | 24000 | 480 | 40 | |
| Octyl-Sepharose | 1.0 | 1.2 x 10⁵ | 120000 | 2400 | 10 | |
| Reverse-Phase HPLC | 0.09 | 6.0 x 10⁴ | 650000 | 13000 | 5 | |
| Plantaricin LPL-1 (from L. plantarum LPL-1) | [12][13] | |||||
| Culture Supernatant | 302.4 | 204800 | 677.25 | 1 | 100 | |
| Ammonium Sulphate Ppt. | 118.6 | 163200 | 1376.05 | 2.56 | 79.68 | |
| SP-Sepharose | 8.8 | 73600 | 8363.63 | 37.16 | 35.96 | |
| Sephadex G-10 | 1.6 | 40800 | 25500 | 102.34 | 19.92 | |
| RP-HPLC | 0.4 | 20400 | 51000 | 215.36 | 9.96 | |
| (AU = Arbitrary Units) |
Table 2: Antimicrobial Spectrum of Two-Peptide Plantaricins
This table shows the concentrations of synthetically derived two-peptide plantaricins, PlnEF and PlnJK, required to cause 50% growth inhibition of various indicator strains. The synergistic action of the two peptides is essential for potent activity.[4]
| Indicator Strain | PlnEF (nM) | PlnJK (nM) |
| Lactobacillus plantarum 965 | 0.5 | 1.0 |
| Lactobacillus sakei NCDO 2714 | 50 | 1.0 |
| Lactobacillus casei | 1.0 | 50 |
| Lactobacillus brevis | 10 | 100 |
| Lactobacillus fermentum | 50 | 50 |
| Pediococcus pentosaceus | 20 | 100 |
| Leuconostoc mesenteroides | 1.0 | 10 |
| Enterococcus faecalis | >1000 | >1000 |
| (Data represents the concentration causing 50% growth inhibition. Peptides were tested in a 1:1 ratio.) |
Key Experimental Methodologies
Reproducible and standardized protocols are essential for the study of quorum sensing and bacteriocin activity. The following sections detail common methodologies cited in the literature.
Purification of Plantaricins from Culture Supernatant
A multi-step chromatography process is typically employed to purify plantaricins to homogeneity from the culture supernatant of L. plantarum.[4][11][12][13]
Caption: A generalized experimental workflow for the purification of plantaricin bacteriocins.
Detailed Protocol:
-
Cultivation: Culture L. plantarum in a suitable medium (e.g., MRS broth) at 30-37°C for 24-48 hours.[12]
-
Cell Removal: Harvest the culture and centrifuge at 8,000-10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the cell-free supernatant (CFS).[13]
-
Ammonium Sulfate Precipitation: While stirring gently at 4°C, slowly add solid ammonium sulfate to the CFS to reach 40-70% saturation. Allow precipitation to occur overnight.[4][12]
-
Collection of Crude Extract: Centrifuge the mixture at 10,000 x g for 15-20 minutes to collect the precipitated proteins. Discard the supernatant.[1]
-
Resuspension: Resuspend the pellet in a minimal volume of an appropriate buffer (e.g., 50 mM citrate-phosphate buffer, pH 5.0).[1]
-
Cation Exchange Chromatography: Apply the resuspended sample to a cation exchange column (e.g., SP-Sepharose Fast Flow). Elute the bound peptides using a linear gradient of NaCl (e.g., 0 to 1 M).[4]
-
Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a hydrophobic interaction column (e.g., Octyl-Sepharose). Elute using a decreasing salt gradient or an increasing gradient of an organic solvent like ethanol.[11]
-
Reverse-Phase HPLC (RP-HPLC): As a final polishing step, subject the active fractions to RP-HPLC on a C8 or C18 column. Elute using a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[11][12]
-
Verification: Confirm the purity and identity of the peptides using Tricine-SDS-PAGE and mass spectrometry.[11][12]
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to qualitatively and quantitatively assess the antimicrobial activity of purified plantaricins or culture supernatants.[6][12]
Protocol:
-
Prepare Indicator Lawn: Mix an overnight culture of the indicator strain (e.g., Bacillus megaterium, L. sakei) with molten soft agar (e.g., MRS or BHI with 0.7% agar) to a final cell density of approximately 10⁶ CFU/mL. Pour this mixture over a pre-made plate of solid agar medium.[6]
-
Create Wells: Once the overlay has solidified, use a sterile cork borer or pipette tip to cut wells (4-6 mm in diameter) into the agar.
-
Add Sample: Pipette a defined volume (e.g., 50-100 µL) of the test sample (e.g., purified plantaricin solution or sterile CFS) into each well.
-
Incubation: Incubate the plates under appropriate conditions for the indicator strain (e.g., 30°C for 24-48 hours).
-
Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The activity is often expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution that still gives a clear zone of inhibition.
Plantaricin Induction Assay
This assay is designed to demonstrate the quorum-sensing-dependent production of bacteriocins. It tests the ability of an external source of PlnA to induce bacteriocin synthesis in a producer strain.[1][6]
Protocol:
-
Prepare Inducer: Grow a high-density culture of the producer strain (e.g., L. plantarum C2 at ~9.0 log CFU/mL) known to produce PlnA. Prepare cell-free supernatant (CFS) by centrifugation and filter sterilization. This CFS serves as the source of the inducer peptide.[6]
-
Prepare Reporter Culture: Inoculate fresh medium (e.g., carrot juice or MRS broth) with the producer strain at a lower cell density (~7.0 log CFU/mL), which is typically insufficient for autoinduction.[6]
-
Induction: Add a small volume (e.g., 50 µL) of the inducer CFS to the reporter culture (e.g., 1 mL). As a negative control, add sterile broth instead of the inducer CFS.
-
Incubation: Incubate the induced and control cultures at 30°C for 6-24 hours.[1][6]
-
Assess Bacteriocin Production: After incubation, prepare CFS from both the induced and control cultures. Test the antimicrobial activity of these supernatants using the agar well diffusion assay described above. A zone of inhibition from the induced culture, but not the control, confirms QS-mediated induction.
Implications for Drug Development and Future Research
The PlnA-mediated quorum-sensing system in Lactobacillus presents several opportunities for scientific and therapeutic advancement.
-
Novel Antimicrobials: The plantaricins themselves (e.g., PlnEF, PlnJK) are potent antimicrobial peptides with a narrow spectrum of activity, primarily against other lactic acid bacteria.[4] Their pore-forming mechanism of action makes them interesting candidates for development as natural food preservatives or therapeutics against specific Gram-positive pathogens.[14]
-
Quorum Quenching (QQ) Strategies: Understanding the signaling pathway opens the door to developing quorum sensing inhibitors (QSIs).[15][16] Molecules that block the PlnA-PlnB interaction or inhibit the phosphorylation of PlnC/PlnD could be used to control Lactobacillus populations in complex microbial environments or to prevent the production of bacteriocins where it is not desired. Conversely, synthetic PlnA could be used to stimulate bacteriocin production for biotechnological applications.
-
Probiotic Functionality: Quorum sensing is integral to how probiotics like L. plantarum establish themselves and compete within the gut microbiota. Modulating this system could enhance the efficacy of probiotic strains.
Future research should focus on the high-resolution structure of the PlnA-PlnB complex to enable rational design of antagonists, the role of the PlnD repressor in controlling the duration and intensity of the QS response, and the interplay between the PlnA system and other QS circuits within complex microbial communities like the gut or food fermentations.
References
- 1. Induction of Plantaricin Production in Lactobacillus plantarum NC8 after Coculture with Specific Gram-Positive Bacteria Is Mediated by an Autoinduction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. art.torvergata.it [art.torvergata.it]
- 4. Antagonistic Activity of Lactobacillus plantarum C11: Two New Two-Peptide Bacteriocins, Plantaricins EF and JK, and the Induction Factor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an amphiphilic alpha-helical bacteriocin-like pheromone which exerts antimicrobial and pheromone activities through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quorum-Sensing Regulation of Constitutive Plantaricin by Lactobacillus plantarum Strains under a Model System for Vegetables and Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.wur.nl [research.wur.nl]
- 8. Evidence for dual functionality of the operon plnABCD in the regulation of bacteriocin production in Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Bacteriocins from Lactobacillus plantarum – production, genetic organization and mode of action: produção, organização genética e modo de ação - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]
- 13. Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Quorum Sensing Activity of Probiotics: The Mechanism and Role in Food and Gut Health - PMC [pmc.ncbi.nlm.nih.gov]
Plantaricin A: A Comprehensive Technical Guide to its Classification as a Class IIa Bacteriocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaricin A, a bacteriocin produced by strains of Lactiplantibillus plantarum (formerly Lactobacillus plantarum), has garnered significant attention within the scientific community for its potential as a natural antimicrobial agent.[1] Its classification as a class IIa bacteriocin places it within a group of pediocin-like peptides known for their potent activity against various foodborne pathogens and spoilage microorganisms.[2][3] This technical guide provides an in-depth analysis of the scientific evidence and experimental methodologies that underpin the classification of this compound, offering a valuable resource for researchers and professionals in the fields of microbiology, food science, and drug development.
Core Characteristics of Class IIa Bacteriocins
Bacteriocins are ribosomally synthesized antimicrobial peptides. Class II bacteriocins are small (<10 kDa), heat-stable, and do not undergo extensive post-translational modifications.[4][5] The class IIa subgroup is specifically characterized by several key features:
-
Pediocin-like Peptides: They share sequence homology with pediocin PA-1, the archetypal member of this class.
-
Conserved YGNGV Motif: A highly conserved N-terminal sequence, the "pediocin box," is a hallmark of this subclass.[6]
-
Anti-Listeria Activity: Class IIa bacteriocins are particularly noted for their strong inhibitory action against Listeria monocytogenes.[2]
-
Mechanism of Action: They typically exert their bactericidal or bacteriostatic effects by forming pores in the cytoplasmic membrane of target cells, leading to the dissipation of the proton motive force.[3]
Experimental Evidence for the Classification of this compound
The classification of this compound as a class IIa bacteriocin is supported by a robust body of experimental evidence spanning its biochemical and genetic characteristics.
Structural and Physicochemical Properties
The molecular weight and amino acid composition of this compound and its variants are consistent with those of class IIa bacteriocins.
Table 1: Physicochemical Characteristics of Various Plantaricins
| Plantaricin Variant | Molecular Weight (Da) | Method of Determination | Key Structural Features | Reference(s) |
| This compound | ~2,900 (calculated for mature peptide) | Deduced from gene sequence | Precursor peptide of 48 amino acids | [7][8] |
| Plantaricin LPL-1 | 4347.8467 | MALDI-TOF-MS | Contains YGNGV motif | [6] |
| Plantaricin ZJ5 | ~3,000 | SDS-PAGE | Cationic and hydrophobic | [9] |
| Plantaricin NC8α | 3,587 | Mass Spectrometry | Part of a two-peptide bacteriocin | [10] |
| Plantaricin NC8β | 4,000 | Mass Spectrometry | Part of a two-peptide bacteriocin | [10] |
| Plantaricin 163 | 3553.2 | MALDI-TOF-MS | Contains GNYYGN motif | [11] |
Antimicrobial Spectrum and Potency
This compound exhibits a broad spectrum of antimicrobial activity, with notable potency against Gram-positive bacteria, including the key indicator organism for class IIa bacteriocins, Listeria monocytogenes. Quantitative data, typically presented as Minimum Inhibitory Concentrations (MICs), demonstrate this efficacy.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs against Various Bacterial Strains
| Plantaricin Variant/Analog | Target Microorganism | MIC (μg/mL) | Reference(s) |
| Plantaricin A1 | Escherichia coli ATCC 35218 | 25 | [12] |
| Plantaricin A1 analog (OP4) | Escherichia coli ATCC 35218 | 3.125 | [12] |
| Plantaricin P1053 | Escherichia coli ATCC25922 | 7.8 | [13] |
| Plantaricin P1053 | Staphylococcus aureus ATCC 6538 | 31 | [13] |
| Plantaricin YKX | Staphylococcus aureus | 16-32 | [14] |
Genetic Organization and Regulation
The genetic determinants for this compound production are typically organized in a conserved operon structure, a characteristic feature of bacteriocin biosynthesis. The pln locus in L. plantarum often includes genes encoding the bacteriocin precursor, an immunity protein, an ABC transporter, and an accessory protein.[3]
Furthermore, the production of this compound is regulated by a sophisticated quorum-sensing system mediated by the plnABCD operon.[15][16] In this system, this compound itself acts as a peptide pheromone (autoinducer).
Experimental Protocols
This section details the methodologies commonly employed in the characterization and classification of this compound.
Purification of this compound
A multi-step protocol is typically used to purify this compound from the culture supernatant of L. plantarum.[9]
-
Ammonium Sulfate Precipitation:
-
Culture supernatant is subjected to precipitation with ammonium sulfate (typically 70-80% saturation).
-
The precipitate is collected by centrifugation, redissolved in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0), and desalted by dialysis.[9]
-
-
Cation-Exchange Chromatography:
-
The desalted and concentrated sample is loaded onto a cation-exchange column (e.g., SP-Sepharose).
-
The column is washed, and the bound bacteriocin is eluted using a salt gradient (e.g., NaCl).
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Fractions showing antimicrobial activity are pooled and subjected to HIC to further separate proteins based on their hydrophobicity.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Final purification is achieved using RP-HPLC on a C18 column.[6]
-
Active fractions are collected, and the purity is assessed.
-
Determination of Antimicrobial Activity
-
Agar Well Diffusion Assay:
-
An indicator lawn of a susceptible bacterial strain is prepared on an agar plate.
-
Wells are made in the agar, and different concentrations of the purified plantaricin are added to the wells.
-
The plates are incubated, and the diameter of the inhibition zone around each well is measured.[6]
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Serial dilutions of the purified plantaricin are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated, and the MIC is determined as the lowest concentration of the bacteriocin that completely inhibits visible growth of the microorganism.[12][14]
-
Molecular Weight and Amino Acid Sequence Analysis
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
The purified plantaricin is run on an SDS-PAGE gel alongside molecular weight markers.
-
The gel is stained (e.g., with Coomassie Brilliant Blue), and the molecular weight of the bacteriocin is estimated by comparing its migration to that of the markers.[9]
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
-
This technique is used to determine the precise molecular mass of the purified peptide.[6]
-
-
N-terminal Edman Degradation and DNA Sequencing:
Analysis of the Mode of Action
-
Membrane Permeabilization Assay:
-
Target cells are loaded with a fluorescent dye (e.g., carboxyfluorescein).
-
The cells are treated with the purified plantaricin.
-
The release of the fluorescent dye from the cells, indicating membrane permeabilization, is measured using a fluorometer.
-
-
Measurement of Proton Motive Force (PMF) Dissipation:
-
The effect of the bacteriocin on the two components of the PMF, the membrane potential (ΔΨ) and the pH gradient (ΔpH), is measured using specific fluorescent probes.
-
Visualizing Key Processes and Relationships
Quorum-Sensing Regulation of this compound Production
The production of this compound is a tightly regulated process controlled by a quorum-sensing mechanism. This signaling pathway ensures that bacteriocin production is initiated only when the bacterial population reaches a certain density.
Caption: Quorum-sensing regulation of plantaricin production.
Experimental Workflow for Classification of a Novel Bacteriocin as Class IIa
The process of classifying a newly discovered bacteriocin involves a logical sequence of experiments to determine its key characteristics.
Caption: Workflow for classifying a bacteriocin as Class IIa.
Conclusion
The classification of this compound as a class IIa bacteriocin is firmly established through a combination of structural, functional, and genetic analyses. Its characteristic molecular weight, potent anti-listerial activity, conserved pediocin-like features, and the genetic organization of its production locus all align with the defining criteria for this important group of antimicrobial peptides. The detailed experimental protocols and workflows presented in this guide provide a framework for the continued investigation and characterization of this compound and other novel bacteriocins, paving the way for their potential application as safe and effective natural preservatives and therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Class IIa Bacteriocins as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Continuing Story of Class IIa Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]
- 7. The gene encoding this compound, a bacteriocin from Lactobacillus plantarum C11, is located on the same transcription unit as an agr-like regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Purification and Characterization of Plantaricin ZJ5, a New Bacteriocin Produced by Lactobacillus plantarum ZJ5 | PLOS One [journals.plos.org]
- 10. Purification and Genetic Characterization of Plantaricin NC8, a Novel Coculture-Inducible Two-Peptide Bacteriocin from Lactobacillus plantarum NC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound, Derived from Lactiplantibacillus plantarum, Reduces the Intrinsic Resistance of Gram-Negative Bacteria to Hydrophobic Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Antibacterial Activity Mode of Action of Plantaricin YKX against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DNA binding kinetics of two response regulators, PlnC and PlnD, from the bacteriocin regulon of Lactobacillus plantarum C11 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Yield Production and Purification of Plantaricin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaricin A (PlnA) is a peptide pheromone produced by Lactiplantibacillus plantarum (formerly Lactobacillus plantarum) that plays a crucial role in the regulation of bacteriocin production through a quorum-sensing mechanism.[1][2][3] Beyond its function as a signaling molecule, this compound itself exhibits antimicrobial activity against various bacteria.[4][5] This dual functionality makes it a molecule of significant interest for applications in food preservation and as a potential therapeutic agent. These application notes provide detailed protocols for the high-yield production and subsequent purification of this compound, intended to guide researchers in obtaining this peptide for further investigation and development.
High-Yield Production of this compound
The production of this compound is intrinsically linked to the growth of the producing bacterium, Lactiplantibacillus plantarum. Optimizing fermentation conditions is therefore critical for maximizing the yield of this peptide.
Optimization of Fermentation Conditions
Several factors have been shown to influence the production of plantaricins, including the composition of the growth medium, pH, temperature, and aeration. Studies on various plantaricin-producing strains have demonstrated that careful control of these parameters can lead to significant increases in bacteriocin titers.[6][7][8]
Key Parameters for Optimized Production:
-
Growth Medium: De Man, Rogosa and Sharpe (MRS) broth is a commonly used medium for the cultivation of L. plantarum and has been shown to support good plantaricin production.[9][10] Supplementation of the medium with additional nitrogen sources, such as peptone and yeast extract, can further enhance yields.[11][12]
-
Carbon Source: Glucose is a widely utilized carbon source for L. plantarum fermentation.[12]
-
pH: The optimal pH for plantaricin production is typically in the range of 5.0 to 6.0.[7][12] Maintaining the pH within this range during fermentation is crucial, as significant deviations can negatively impact both bacterial growth and bacteriocin production.
-
Temperature: L. plantarum strains are generally mesophilic, with optimal growth and plantaricin production temperatures ranging from 30°C to 37°C.[7][9]
-
Aeration: Plantaricins are often produced under anaerobic or static conditions.[8][9]
-
Inoculum Size: The initial concentration of the bacterial culture can influence the onset and level of plantaricin production.[6][8]
-
Co-cultivation: Interestingly, co-culturing L. plantarum with certain other bacterial species, such as Bacillus subtilis, has been shown to significantly enhance plantaricin production, in some cases by up to 32-fold.[2] This is attributed to the activation of quorum-sensing systems.[2]
Experimental Protocol: Batch Fermentation for this compound Production
This protocol outlines a standard batch fermentation process for the production of this compound in a laboratory setting.
Materials:
-
Lactiplantibacillus plantarum producing strain
-
MRS broth
-
Sterile fermentation vessel
-
Incubator with temperature control
-
pH meter and sterile pH probes (optional, for controlled fermentation)
-
Centrifuge
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of L. plantarum from a fresh agar plate into a tube containing 10 mL of MRS broth.
-
Incubate at the optimal temperature (e.g., 30°C or 37°C) for 18-24 hours without agitation.
-
This overnight culture will serve as the inoculum.
-
-
Fermentation:
-
Prepare the desired volume of MRS broth in a sterile fermentation vessel.
-
Inoculate the MRS broth with the overnight culture at a ratio of 1-2% (v/v).
-
If using a pH-controlled fermenter, set the pH to the desired value (e.g., 5.5).
-
Incubate the culture at the optimal temperature for 24-48 hours under static conditions. The optimal incubation time should be determined by monitoring bacteriocin activity over time.
-
-
Harvesting the Supernatant:
-
After the incubation period, harvest the bacterial culture.
-
Centrifuge the culture at a high speed (e.g., 8,000 x g) for 20 minutes at 4°C to pellet the bacterial cells.[9][13]
-
Carefully decant and collect the cell-free supernatant, which contains the secreted this compound.
-
The supernatant can be stored at -20°C for subsequent purification.
-
Purification of this compound
The purification of this compound from the culture supernatant typically involves a multi-step process to remove other proteins, peptides, and components of the culture medium. A common and effective strategy involves a combination of precipitation and chromatographic techniques.
Purification Strategy Overview
A general workflow for the purification of plantaricins, including this compound, is as follows:
-
Ammonium Sulfate Precipitation: This initial step concentrates the proteins and peptides, including this compound, from the large volume of the culture supernatant.[13][14][15]
-
Cation Exchange Chromatography: Plantaricins are typically cationic peptides, allowing for their separation from negatively charged and neutral molecules using a cation exchange resin.[13][14][15]
-
Hydrophobic Interaction Chromatography (Optional): This step can be included for further purification based on the hydrophobicity of the peptide.[16]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used in the final polishing step to obtain a highly purified this compound peptide.[13][14][15]
Experimental Protocol: Multi-Step Purification of this compound
Materials:
-
Cell-free supernatant containing this compound
-
Ammonium sulfate
-
Stir plate and magnetic stir bar
-
Centrifuge
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Cation exchange chromatography column (e.g., SP-Sepharose)
-
RP-HPLC system with a C18 column
-
Appropriate buffers for chromatography
-
Spectrophotometer or other means of detecting protein/peptide concentration
Procedure:
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the cold (4°C) cell-free supernatant while gently stirring to achieve a final saturation of 50-70%.[13][14]
-
Continue stirring at 4°C for several hours or overnight to allow for complete precipitation.
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 30 minutes at 4°C to collect the precipitate.
-
Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.0).
-
-
Dialysis:
-
Transfer the resuspended pellet into dialysis tubing.
-
Dialyze against a large volume of the same buffer at 4°C with several buffer changes to remove residual ammonium sulfate.
-
-
Cation Exchange Chromatography:
-
Equilibrate a cation exchange column (e.g., SP-Sepharose) with the starting buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with the starting buffer to remove unbound molecules.
-
Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).
-
Collect fractions and assay for antimicrobial activity to identify the fractions containing this compound.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from the cation exchange chromatography step.
-
If necessary, concentrate and desalt the pooled fractions.
-
Inject the sample onto a C18 RP-HPLC column equilibrated with a starting solvent (e.g., 0.1% trifluoroacetic acid (TFA) in water).
-
Elute the peptides using a linear gradient of an organic solvent (e.g., acetonitrile containing 0.1% TFA).
-
Monitor the elution profile at 220 nm or 280 nm.
-
Collect the peaks and assay for antimicrobial activity to identify the peak corresponding to pure this compound.
-
The purity of the final product can be confirmed by techniques such as mass spectrometry.[16]
-
Quantitative Data Summary
The following table summarizes representative data for the purification of a plantaricin, providing an example of the expected yield and purification fold at each step. Note that specific values will vary depending on the producing strain, fermentation conditions, and the specific plantaricin being purified.
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Cell-Free Supernatant | 5000 | 1,000,000 | 200 | 100 | 1 |
| Ammonium Sulfate Ppt. | 1000 | 800,000 | 800 | 80 | 4 |
| Cation Exchange | 50 | 600,000 | 12,000 | 60 | 60 |
| RP-HPLC | 5 | 400,000 | 80,000 | 40 | 400 |
AU (Activity Units) are determined by antimicrobial assays against a sensitive indicator strain.
Visualizations
This compound Production and Regulation
The production of this compound is regulated by a complex quorum-sensing system encoded by the pln gene cluster. This compound itself acts as the signaling peptide (autoinducer) that, upon reaching a critical concentration, initiates a signal transduction cascade leading to the upregulation of plantaricin biosynthesis genes.
Caption: Quorum-sensing regulation of this compound production.
Workflow for this compound Production and Purification
The overall process from bacterial culture to purified peptide can be visualized as a sequential workflow.
Caption: General workflow for this compound production and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Bacillus subtilis BS-15 Effectively Improves Plantaricin Production and the Regulatory Biosynthesis in Lactiplantibacillus plantarum RX-8 [frontiersin.org]
- 3. This compound, Derived from Lactiplantibacillus plantarum, Reduces the Intrinsic Resistance of Gram-Negative Bacteria to Hydrophobic Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is an amphiphilic alpha-helical bacteriocin-like pheromone which exerts antimicrobial and pheromone activities through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Chemostat Production of Plantaricin C By Lactobacillus plantarum LL441 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Bacteriocin Production by Batch Fermentation of Lactobacillus plantarum LPCO10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]
- 14. Purification and Characterization of Plantaricin YKX and Assessment of Its Inhibitory Activity Against Alicyclobacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Purification and Characterization of Plantaricin ZJ5, a New Bacteriocin Produced by Lactobacillus plantarum ZJ5 | PLOS One [journals.plos.org]
Application Notes and Protocols for Heterologous Expression of Plantaricin A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the heterologous expression of Plantaricin A, a bacteriocin with significant potential as a biopreservative and therapeutic agent. These guidelines are intended to assist researchers in the successful production and purification of this antimicrobial peptide using various expression systems.
Introduction to this compound and Heterologous Expression
This compound (PlnA) is a peptide pheromone that plays a crucial role in the regulation of plantaricin biosynthesis in Lactobacillus plantarum.[1][2] It induces the production of other plantaricin peptides, which are antimicrobial agents with a broad spectrum of activity against food spoilage organisms and pathogens.[3][4] The native production of plantaricin can be low and influenced by complex environmental factors, making heterologous expression a more controlled and scalable alternative for producing large quantities of the pure peptide for research and commercial applications.[5]
Heterologous expression involves the introduction of the gene encoding this compound into a host organism that does not naturally produce it. Common hosts include bacteria like Escherichia coli and Lactococcus lactis, and yeast such as Saccharomyces cerevisiae.[3][6][7] The choice of expression system depends on factors such as desired yield, post-translational modifications, and downstream processing capabilities.
Heterologous Expression Systems for this compound
Several expression systems have been successfully utilized for the production of plantaricins. Below is a summary of commonly used hosts and vectors.
Escherichia coli Expression System
E. coli is a widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors.[6]
Vector System: The pET series of vectors, such as pET32a, are often employed. These vectors typically contain a strong inducible promoter, like the T7 lac promoter, which allows for high-level expression of the target protein upon induction with isopropyl-β-D-thiogalactopyranoside (IPTG).[6][8] To enhance solubility and facilitate purification, the plantaricin gene can be fused with a tag, such as a Thioredoxin (Trx) tag and a polyhistidine (His) tag.[6]
Host Strain: E. coli BL21(DE3) is a common host strain as it carries the T7 RNA polymerase gene under the control of the lacUV5 promoter, which is required for transcription from the T7 promoter on the pET vector.[6]
Lactococcus lactis Expression System
Lactococcus lactis is a food-grade bacterium and an attractive host for producing food-related peptides like plantaricins. The nisin-controlled expression (NICE) system is a well-established and effective method for gene expression in this host.[3]
Vector System: The pNZ8124 vector, part of the NICE system, is commonly used. Expression is induced by the addition of sub-inhibitory concentrations of nisin.[3]
Host Strain: L. lactis NZ9000 is the corresponding host strain for the NICE system, containing the regulatory genes nisR and nisK integrated into its chromosome, which are necessary for nisin-induced gene expression.[3]
Saccharomyces cerevisiae Expression System
Saccharomyces cerevisiae, a generally recognized as safe (GRAS) organism, is a suitable host for the production of bacteriocins, offering the potential for secretion and simple purification processes.[7]
Vector System: Episomal expression vectors containing secretion signals, such as the S. cerevisiae alpha-mating factor (MFα1) or the Trichoderma reesei xylanase 2 (XYNSEC) secretion signal, are used to direct the expressed plantaricin out of the cell.[7] Codon optimization of the plantaricin gene for yeast can significantly improve expression levels.[7]
Quantitative Data Summary
The following table summarizes reported yields for heterologously expressed plantaricins in different systems. It is important to note that these values are for different plantaricin variants and should be considered as a general guide.
| Plantaricin Variant | Expression System | Vector | Host Strain | Yield | Reference |
| Plantaricin ZJ5 (as Trx-fusion) | E. coli | pET32a | BL21(DE3)pLys | 0.57 g/L | [6] |
| Plantaricin JK | Lactococcus lactis | pNZ8124 | NZ9000 | Not specified | [3] |
| Plantaricin 423 (PlaX) | Saccharomyces cerevisiae | Episomal vector with MFα1 secretion signal | Not specified | 18.4 mg/L | [7] |
| Mundticin ST4SA (MunX) | Saccharomyces cerevisiae | Episomal vector with MFα1 secretion signal | Not specified | 20.9 mg/L | [7] |
Experimental Protocols
Protocol 1: Heterologous Expression of this compound in E. coli
This protocol is adapted from the expression of Plantaricin ZJ5 in E. coli.[6]
1. Gene Cloning and Vector Construction:
- Synthesize the this compound gene with codon optimization for E. coli.
- Amplify the gene using PCR and introduce appropriate restriction sites.
- Clone the amplified gene into the pET32a vector, in-frame with the Trx-tag and His-tag.
- Transform the recombinant plasmid into E. coli DH5α for plasmid propagation and sequence verification.
2. Protein Expression:
- Transform the verified plasmid into E. coli BL21(DE3) expression host.
- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate at a lower temperature, such as 22°C, for 5 hours to enhance the production of soluble protein.[8]
3. Protein Purification:
- Harvest the cells by centrifugation at 8,000 x g for 20 min at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 12,000 x g for 30 min at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
- Elute the fusion protein with elution buffer (lysis buffer with 250 mM imidazole).
- Analyze the purified protein by SDS-PAGE.
4. Cleavage of the Fusion Tag:
- If required, cleave the Trx-His tag from this compound using a specific protease, such as enterokinase, according to the manufacturer's instructions.[6]
- Further purify the released this compound using reverse-phase HPLC.
Protocol 2: Purification of Plantaricin from Culture Supernatant
This protocol is a general method for purifying plantaricins from culture supernatants and can be adapted for heterologous systems where the peptide is secreted.[9][10][11]
1. Ammonium Sulfate Precipitation:
- Centrifuge the culture at 8,000 x g for 20 min at 4°C to remove cells.
- Slowly add ammonium sulfate to the cell-free supernatant to a final saturation of 60-70% while stirring at 4°C.[10][11]
- Continue stirring for at least 4 hours or overnight at 4°C.
- Collect the precipitate by centrifugation at 10,000 x g for 20 min at 4°C.
- Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.0).
2. Cation Exchange Chromatography:
- Load the resuspended crude plantaricin onto a cation exchange column (e.g., SP-Sepharose) pre-equilibrated with the same buffer.
- Wash the column with the equilibration buffer to remove unbound proteins.
- Elute the bound plantaricin with a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.
- Collect fractions and test for antimicrobial activity using an agar well diffusion assay.
3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Pool the active fractions from the cation exchange chromatography.
- Load the pooled fractions onto a C18 RP-HPLC column.
- Elute the plantaricin using a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.
- Collect the peaks and determine their purity and molecular mass by mass spectrometry.[11]
Visualizations
Signaling Pathway for Plantaricin Biosynthesis
The production of many plantaricins is regulated by a quorum-sensing mechanism involving this compound as an inducing peptide.
Caption: Quorum-sensing regulation of plantaricin biosynthesis mediated by this compound.
Experimental Workflow for Heterologous Expression and Purification
The following diagram illustrates the general workflow for producing and purifying heterologous this compound.
Caption: General workflow for heterologous expression and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a cationic peptide produced by Lactobacillus plantarum, permeabilizes eukaryotic cell membranes by a mechanism dependent on negative surface charge linked to glycosylated membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous expression of Class IIb bacteriocin Plantaricin JK in Lactococcus Lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Frontiers | Bacillus subtilis BS-15 Effectively Improves Plantaricin Production and the Regulatory Biosynthesis in Lactiplantibacillus plantarum RX-8 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Heterologous Expression of Plantaricin 423 and Mundticin ST4SA in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]
- 10. scielo.br [scielo.br]
- 11. Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Plantaricin A in Topical Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of Plantaricin A, a promising bacteriocin, for topical antimicrobial applications. This document includes summaries of its antimicrobial efficacy, wound healing properties, and protocols for formulation, characterization, and evaluation.
Introduction to this compound
This compound is a cationic antimicrobial peptide produced by strains of Lactobacillus plantarum. It exhibits a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to pore formation and subsequent cell death.[1] Beyond its direct antimicrobial effects, this compound has demonstrated significant potential in promoting wound healing by modulating the expression of key growth factors and cytokines in human keratinocytes.[2][3]
Data Summary
Antimicrobial Activity of Plantaricins
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various Plantaricin peptides against relevant bacterial strains.
| Plantaricin Variant | Target Microorganism | MIC | Reference |
| This compound (synthetic) | Staphylococcus aureus | 1.4 µg/mL | [4] |
| Plantaricin E&F (synthetic) | Staphylococcus aureus | 1.8 µg/mL | [4] |
| Plantaricin E&J (synthetic) | Staphylococcus aureus | 1.6 µg/mL | [4] |
| Plantaricin J&K (synthetic) | Staphylococcus aureus | 1.6 µg/mL | [4] |
| Plantaricin YKX | Staphylococcus aureus | 16-32 µg/mL | [5] |
| Plantaricin LD1 | Staphylococcus aureus subsp. aureus ATCC 25923 | 79.16 µg/mL | [6] |
| Plantaricin CS | Staphylococcus aureus (resistant strain) | 1.3 mg/mL | [2] |
| Plantaricin CS | Klebsiella pneumoniae | 71.55 µg/mL | [2] |
| Plantaricin CS | Pseudomonas aeruginosa | 86.4 µg/mL | [2] |
| Plantaricin EF | Staphylococcus epidermidis ATCC 12228 | 12.5 µM | [7] |
| Plantaricin JK | Staphylococcus epidermidis ATCC 12228 | 25 µM | [7] |
Cytotoxicity Profile of Plantaricins
| Plantaricin Variant | Cell Line | Measurement | Result | Reference |
| Plantaricin NC8 αβ | Human Keratinocytes (HaCaT) | Viability Assay | Did not affect viability | [8] |
| Plantaricin JLA-9 | Human Lung Adenocarcinoma (A549) | IC50 | Not specified, but showed selective antitumor activity | [9] |
| Plantaricin MS9 | Human Colorectal Adenocarcinoma (Caco-2) | Inhibition Rate | 93% | [10] |
| Plantaricin MS9 | Human Liver Hepatocellular Carcinoma (HepG2) | Inhibition Rate | 95% | [10] |
| Plantaricin MS9 | Human Breast Carcinoma (MCF-7) | Inhibition Rate | 91% | [10] |
| This compound | Human Keratinocytes (NCTC 2544) | Cytotoxicity Assay | No cytotoxic effect observed at experimental concentrations | [5] |
Signaling Pathways and Mechanisms of Action
Antimicrobial Mechanism of Action
This compound primarily targets the bacterial cell membrane. As a cationic peptide, it interacts with the negatively charged components of the bacterial membrane, leading to membrane depolarization, pore formation, and leakage of intracellular contents, ultimately causing cell death.
Wound Healing Promotion in Keratinocytes
This compound has been shown to promote the proliferation and migration of human keratinocytes, key processes in wound healing. It upregulates the expression of several crucial growth factors and cytokines.[2][3]
Experimental Protocols
Preparation of a this compound Hydrogel Formulation
This protocol describes the preparation of a basic hydrogel formulation suitable for the topical delivery of this compound. This is a general protocol and may require optimization for specific applications.[4][11][12]
Materials:
-
This compound (purified)
-
Carbopol 940
-
Glycerol
-
Triethanolamine
-
Purified water
Protocol:
-
Carbopol Dispersion: Slowly disperse 1% (w/v) of Carbopol 940 in purified water with constant stirring until a homogenous dispersion is formed. Avoid clump formation.
-
Hydration: Allow the dispersion to hydrate for at least 2 hours (or overnight) to ensure complete swelling of the polymer.
-
Addition of Humectant: Add 10% (v/v) of glycerol to the Carbopol dispersion and mix thoroughly.
-
Neutralization: Neutralize the dispersion by adding triethanolamine dropwise while continuously monitoring the pH. Adjust the pH to a range of 6.5-7.0. The gel will form upon neutralization.
-
Incorporation of this compound: Dissolve the desired amount of this compound (e.g., 0.1-2% w/w) in a small amount of purified water and slowly add it to the gel with gentle mixing until a homogenous mixture is obtained.[2]
-
Final Volume: Adjust the final weight of the formulation with purified water and mix well.
-
Degassing: Centrifuge the final formulation at a low speed to remove any entrapped air bubbles.
Stability Testing of Topical Formulations
This protocol outlines a general procedure for assessing the stability of a this compound topical formulation.[3][13]
Parameters to Evaluate:
-
Physical Appearance: Color, odor, homogeneity, and phase separation.
-
Physicochemical Properties: pH and viscosity.
-
Antimicrobial Activity: Determination of MIC against a target organism over time.
-
This compound Content: Quantification of the peptide using a suitable analytical method (e.g., HPLC).
Protocol:
-
Sample Preparation: Aliquot the this compound formulation into appropriate containers (e.g., amber glass jars or the final intended packaging).
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
-
Time Points: Evaluate the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies; and 0, 3, 6, 9, 12, 18, 24 months for long-term studies).
-
Evaluation: At each time point, perform the following tests:
-
Visual Inspection: Record any changes in physical appearance.
-
pH Measurement: Measure the pH of a 1% aqueous solution of the formulation.
-
Viscosity Measurement: Use a viscometer to determine the viscosity.
-
Antimicrobial Activity Assay: Perform a broth microdilution assay to determine the MIC of the formulation.
-
Peptide Quantification: Extract this compound from the formulation and quantify its concentration using a validated HPLC method.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effect of this compound on human keratinocytes or fibroblasts using the MTT assay.[14]
Materials:
-
Human keratinocytes (e.g., HaCaT) or fibroblasts
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Advanced Formulation Strategies: Nanoencapsulation
To enhance the stability, skin penetration, and sustained release of this compound, encapsulation in nanoparticles is a promising approach. Chitosan nanoparticles, due to their biocompatibility, biodegradability, and mucoadhesive properties, are particularly suitable for this purpose.[8][9][15]
Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol describes the ionic gelation method for preparing this compound-loaded chitosan nanoparticles.[16][17]
Materials:
-
This compound
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Purified water
Protocol:
-
Chitosan Solution: Prepare a 0.2% (w/v) chitosan solution in 1% (v/v) acetic acid. Stir until the chitosan is completely dissolved and adjust the pH to 5.5.
-
This compound Incorporation: Dissolve this compound in the chitosan solution at a desired concentration.
-
TPP Solution: Prepare a 0.1% (w/v) TPP solution in purified water.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-Plantaricin A solution under constant magnetic stirring at room temperature. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Stirring: Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unreacted components. Wash the nanoparticle pellet with purified water and re-centrifuge.
-
Resuspension/Lyophilization: Resuspend the purified nanoparticles in purified water for immediate use or lyophilize for long-term storage.
Conclusion
This compound is a highly promising antimicrobial peptide for topical applications due to its potent bactericidal activity and its ability to promote wound healing. The development of stable and effective topical formulations is crucial for its successful clinical translation. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to formulate and evaluate this compound for various dermatological applications. Further research is warranted to optimize formulations, conduct comprehensive stability studies, and perform in-depth safety and efficacy evaluations in relevant preclinical and clinical models.
References
- 1. This compound synthesized by Lactobacillus plantarum induces in vitro proliferation and migration of human keratinocytes and increases the expression of TGF-β1, FGF7, VEGF-A and IL-8 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN113134075A - Antibacterial peptide emulsifiable paste and preparation method thereof - Google Patents [patents.google.com]
- 3. japsonline.com [japsonline.com]
- 4. ijrti.org [ijrti.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of liposomes encapsulating chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemicals, promising strategies combating Cutibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. theaspd.com [theaspd.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. humiditycontrol.com [humiditycontrol.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. qlaboratories.com [qlaboratories.com]
- 16. Chitosan Nanoparticles-Preparation, Characterization and Their Combination with Ginkgo biloba Extract in Preliminary In Vitro Studies | MDPI [mdpi.com]
- 17. Chitosan Nanoparticles-Preparation, Characterization and Their Combination with Ginkgo biloba Extract in Preliminary In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Plantaricin A to Control Spoilage in Fermented Foods
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plantaricin A is a bacteriocin produced by strains of Lactobacillus plantarum, a lactic acid bacterium commonly found in a variety of fermented foods. Bacteriocins are ribosomally synthesized antimicrobial peptides that can inhibit the growth of other bacteria, including many food spoilage and pathogenic microorganisms.[1][2] this compound, in particular, plays a dual role. While it possesses its own antimicrobial activity, it primarily functions as a peptide pheromone, inducing a quorum-sensing response in L. plantarum that leads to the production of other, more potent, two-peptide bacteriocins such as Plantaricin E/F and Plantaricin J/K.[3][4][5] This regulatory mechanism makes this compound a key factor in the competitive exclusion of spoilage organisms in fermented food environments. These antimicrobial peptides are generally recognized as safe (GRAS) and are readily digested by proteases in the human gastrointestinal tract, making them attractive as natural food preservatives.[1]
This document provides detailed application notes, quantitative data on antimicrobial efficacy, and experimental protocols for the use of this compound in controlling spoilage in fermented foods.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Plantaricins Against Common Food Spoilage Microorganisms
| Microorganism | Plantaricin Type | MIC (µg/mL) | Food Matrix Relevance | Reference(s) |
| Listeria monocytogenes | Plantaricin LPL-1 | 16 | Dairy, Meat | [6] |
| Staphylococcus aureus | Plantaricin LD1 | 79.16 | Dairy (Milk) | [7] |
| Staphylococcus aureus | Plantaricin P1053 | 31 | General | [8] |
| Escherichia coli | Plantaricin P1053 | 7.8 | General | [8] |
| Alicyclobacillus spp. | Plantaricin YKX | 8 | Fruit Juices | [9] |
| Gram-positive bacteria | Plantaricin YKX | 16-64 | General | [9] |
| Fungi | Plantaricin YKX | 16-64 | General | [9] |
| Escherichia coli O157:H7 | Plantaricin (unspecified) | 625 | General | [10] |
Table 2: Efficacy of Plantaricins in Reducing Microbial Load in Food Products
| Food Product | Target Microorganism | Plantaricin Treatment | Storage Conditions | Log Reduction (CFU/g or CFU/mL) | Reference(s) |
| Beef Meatballs | Total Bacteria, S. aureus, E. coli | 0.3% Plantaricin IIA-1A5 | Room Temperature, 20 hours | Maintained below the maximum limit allowed by Indonesian National Standard | [6][11] |
| Sliced Vacuum-Packaged Cooked Ham | Listeria monocytogenes | 1280 AU/g Plantaricin BM-1 (surface applied) | 4°C, 21 days | Reduced to below detection limit | [12] |
| Sliced Vacuum-Packaged Cooked Ham | Background Spoilage Bacteria | 1280 AU/g Plantaricin BM-1 (incorporated) | 4°C, 21 days | 2.85 log CFU/g lower than control | [12] |
| Milk | Staphylococcus aureus | 158.33 µg/mL Plantaricin LD1 | 48 hours | Complete loss of cell viability | [7] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Quorum Sensing and Bacteriocin Production
This compound acts as an induction factor in a three-component regulatory system. It binds to a membrane-bound histidine kinase, which then autophosphorylates and subsequently transfers the phosphate group to a response regulator. This activated response regulator then promotes the transcription of operons responsible for the production of other plantaricins, as well as the components of the regulatory system itself in an auto-induction loop.
Caption: this compound signaling pathway for bacteriocin induction.
General Experimental Workflow for Evaluating this compound Efficacy
The evaluation of this compound's effectiveness in controlling food spoilage typically follows a systematic process from production and purification to in-vitro and in-situ testing.
Caption: Workflow for assessing this compound's antimicrobial efficacy.
Experimental Protocols
Protocol 1: Production and Purification of this compound
This protocol describes the steps for producing this compound from L. plantarum culture and its subsequent purification.
1. Culture and Production: a. Inoculate a starter culture of a known this compound-producing L. plantarum strain in MRS broth and incubate at 30-37°C for 18-24 hours. b. Transfer the starter culture (1-2% v/v) to a larger volume of MRS broth and incubate under the same conditions for 24-48 hours. c. Harvest the cell-free supernatant (CFS) by centrifuging the culture at 8,000-10,000 x g for 15-20 minutes at 4°C.[13] d. Filter the supernatant through a 0.22 µm filter to remove any remaining bacterial cells.
2. Ammonium Sulfate Precipitation: a. Slowly add ammonium sulfate to the CFS to a final saturation of 60-70%, while gently stirring at 4°C. b. Continue stirring for at least 4 hours or overnight at 4°C to allow for protein precipitation. c. Collect the precipitate by centrifugation at 10,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5).[13]
3. Purification by Chromatography: a. Further purify the crude plantaricin extract using chromatographic techniques such as cation exchange, gel filtration, and reverse-phase high-performance liquid chromatography (RP-HPLC).[9] b. Monitor the fractions for antimicrobial activity using the agar well diffusion assay (Protocol 2). c. Pool the active fractions and determine the protein concentration.
Protocol 2: Determination of Antimicrobial Activity by Agar Well Diffusion Assay
This assay is used to qualitatively and quantitatively assess the antimicrobial activity of this compound.
1. Preparation of Indicator Strain: a. Grow the indicator (target) microorganism in a suitable broth medium to the mid-logarithmic phase. b. Adjust the turbidity of the culture to a 0.5 McFarland standard. c. Evenly spread 100 µL of the adjusted indicator culture onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for yeast).
2. Well Preparation and Sample Application: a. Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer or pipette tip.[14] b. Add a known volume (e.g., 100 µL) of the purified this compound solution or cell-free supernatant into each well.[14] c. Include a negative control (sterile buffer or MRS broth) and a positive control (e.g., nisin or a relevant antibiotic).
3. Incubation and Measurement: a. Incubate the plates under conditions optimal for the indicator strain (e.g., 37°C for 24 hours for most bacteria). b. After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. c. The antimicrobial activity can be expressed in Arbitrary Units per milliliter (AU/mL), calculated as the reciprocal of the highest dilution showing a clear zone of inhibition.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of this compound Dilutions: a. Prepare a stock solution of purified this compound of known concentration. b. Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium.
2. Inoculation: a. Prepare an inoculum of the target microorganism and adjust its concentration to approximately 5 x 10^5 CFU/mL in the same broth medium. b. Add an equal volume of the inoculum to each well of the microtiter plate containing the this compound dilutions. c. Include a positive control (broth with inoculum, no plantaricin) and a negative control (broth only).
3. Incubation and Reading: a. Incubate the microtiter plate at the optimal temperature for the target microorganism for 18-24 hours. b. The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) is observed.[15]
Protocol 4: Assessment of this compound Stability in a Food Matrix
This protocol is designed to evaluate the stability of this compound's antimicrobial activity under different physicochemical conditions relevant to fermented foods.
1. pH Stability: a. Adjust the pH of the purified this compound solution to various values (e.g., 2.0 to 10.0) using sterile HCl or NaOH.[13] b. Incubate the samples at a specific temperature (e.g., 37°C) for a set time (e.g., 2 hours).[9] c. Readjust the pH of all samples to a neutral value (e.g., 6.5-7.0). d. Determine the residual antimicrobial activity using the agar well diffusion assay (Protocol 2).
2. Thermal Stability: a. Aliquot the purified this compound solution and expose them to different temperatures (e.g., 60, 80, 100, 121°C) for various time intervals (e.g., 15, 30, 60 minutes).[9][13] b. Cool the samples to room temperature. c. Determine the residual antimicrobial activity using the agar well diffusion assay.
3. Stability in Food Matrix: a. Spike a sample of the fermented food product (e.g., yogurt, sausage batter) with a known concentration of this compound. b. Store the spiked food product under typical storage conditions (e.g., refrigeration). c. At different time points, extract the this compound from the food matrix (this may require specific extraction protocols depending on the food). d. Quantify the remaining antimicrobial activity of the extract using the agar well diffusion assay or MIC determination.[16][17]
Conclusion
This compound, and the more potent bacteriocins it induces, present a promising natural alternative to chemical preservatives for controlling spoilage in a wide range of fermented foods. Its efficacy against various spoilage bacteria and some fungi, combined with its safety profile, makes it a valuable tool for food scientists and drug development professionals. The protocols and data provided in this document offer a foundational framework for further research and application of this compound in food preservation and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacteriocin-Producing Strain Lactiplantibacillus plantarum LP17L/1 Isolated from Traditional Stored Ewe’s Milk Cheese and Its Beneficial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Plantaricin Production in Lactobacillus plantarum NC8 after Coculture with Specific Gram-Positive Bacteria Is Mediated by an Autoinduction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an amphiphilic alpha-helical bacteriocin-like pheromone which exerts antimicrobial and pheromone activities through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bacteriocin-like peptide induces bacteriocin synthesis in Lactobacillus plantarum C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification and Characterization of Plantaricin YKX and Assessment of Its Inhibitory Activity Against Alicyclobacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, Derived from Lactiplantibacillus plantarum, Reduces the Intrinsic Resistance of Gram-Negative Bacteria to Hydrophobic Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. Effects of Two Application Methods of Plantaricin BM-1 on Control of Listeria monocytogenes and Background Spoilage Bacteria in Sliced Vacuum-Packaged Cooked Ham Stored at 4°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbial communities of a variety of 75 homemade fermented vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. research.wur.nl [research.wur.nl]
- 17. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Plantaricin A and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the chemical synthesis, purification, and characterization of the antimicrobial peptide Plantaricin A and its analogues. The methodologies detailed below are based on established solid-phase peptide synthesis (SPPS) techniques and purification procedures reported for various plantaricin bacteriocins.
Introduction
This compound is a bacteriocin produced by Lactobacillus plantarum that exhibits antimicrobial activity, particularly against Gram-positive bacteria.[1] It acts as a signaling peptide in a quorum-sensing system that regulates the production of other bacteriocins.[2] The peptide's mode of action and potential as a therapeutic agent have prompted interest in its synthesis and the development of analogues with enhanced activity or stability. Chemical synthesis offers a route to obtain pure this compound for research and to create novel analogues with modified properties.
Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound using the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry.[3][4]
Materials and Reagents
-
Resin: Rink Amide resin is suitable for synthesizing peptides with a C-terminal amide.[4] For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin can be used.[4][5]
-
Fmoc-protected Amino Acids: All necessary Fmoc-L-amino acids with appropriate side-chain protecting groups (e.g., Boc for Lys, Trt for Gln and Asn, Pbf for Arg).
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
-
Solvents:
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
Methanol (MeOH)
-
Diethyl ether
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[4]
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
This compound Sequence
The amino acid sequence of this compound is: KSSAYSLQMGATAIKQVKKLFKKWGW [1]
Synthesis Workflow Diagram
Caption: General workflow for Fmoc solid-phase peptide synthesis of this compound.
Detailed Synthesis Protocol
Step 1: Resin Swelling
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
Step 2: First Amino Acid Coupling
-
Activate the C-terminal Fmoc-amino acid (Fmoc-Trp(Boc)-OH) by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Allow the coupling reaction to proceed for 2 hours with agitation.
-
Wash the resin thoroughly with DMF and DCM.
Step 3: Fmoc Deprotection
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin extensively with DMF to remove all traces of piperidine.
Step 4: Subsequent Amino Acid Couplings
-
Activate the next Fmoc-amino acid in the sequence as described in Step 2.
-
Add the activated amino acid to the deprotected resin-bound peptide.
-
Allow the coupling to proceed for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
Perform a ninhydrin test to ensure complete coupling. If the test is positive (indicating incomplete reaction), repeat the coupling step.
Step 5: Repeat Synthesis Cycle Repeat steps 3 and 4 for each amino acid in the this compound sequence in the C-terminal to N-terminal direction.
Step 6: Final Deprotection After coupling the final amino acid (Fmoc-Lys(Boc)-OH), perform a final Fmoc deprotection as described in Step 3.
Step 7: Cleavage and Side-Chain Deprotection
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (TFA/TIS/water) to the resin.
-
Stir the mixture at room temperature for 2-3 hours.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
Step 8: Precipitation and Washing
-
Precipitate the peptide from the cleavage solution by adding cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
Synthesis of this compound Analogues
The synthesis of this compound analogues follows the same SPPS protocol. Analogues can be designed by:
-
Amino Acid Substitution: Replacing specific amino acids to investigate their role in activity and stability. For example, substituting hydrophobic or charged residues.
-
Truncation: Synthesizing shorter versions of the peptide to identify the minimal active sequence.
-
Modification: Introducing non-natural amino acids, fluorescent labels, or other modifications to study the peptide's mechanism of action or improve its properties.
Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC)
The crude synthetic peptide is purified using RP-HPLC, a common method for purifying bacteriocins.[6][7][8]
Protocol:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 95% acetonitrile over 40-60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Characterization by Mass Spectrometry
The molecular weight of the purified peptide is confirmed using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct synthesis of this compound or its analogue.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | KSSAYSLQMGATAIKQVKKLFKKWGW | [1] |
| Molecular Weight | ~2683 Da | [9] |
| Theoretical pI | 10.76 | [9] |
Biological Activity Assays
The antimicrobial activity of the synthesized this compound and its analogues can be evaluated using the following standard assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a two-fold serial dilution of the purified peptide in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the indicator microorganism (e.g., Listeria monocytogenes, Staphylococcus aureus).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest peptide concentration where no visible growth is observed.
Agar Well Diffusion Assay
This assay provides a qualitative measure of antimicrobial activity.
Protocol:
-
Prepare an agar plate seeded with the indicator microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the purified peptide solution to each well.
-
Incubate the plate under suitable conditions.
-
Measure the diameter of the inhibition zone around each well.
Signaling Pathway and Mode of Action
This compound is part of a three-component regulatory system that controls bacteriocin production in Lactobacillus plantarum.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A bacteriocin-like peptide induces bacteriocin synthesis in Lactobacillus plantarum C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]
- 8. Purification and Characterization of Plantaricin ZJ5, a New Bacteriocin Produced by Lactobacillus plantarum ZJ5 | PLOS One [journals.plos.org]
- 9. Bacteriocin, this compound peptide [novoprolabs.com]
Application Notes & Protocols: Characterization of Plantaricin A using Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plantaricin A is a bacteriocin peptide produced by strains of Lactobacillus plantarum. As a promising antimicrobial agent, detailed structural characterization is crucial for its development as a therapeutic or food preservative. Mass spectrometry (MS) offers a powerful suite of tools for the comprehensive analysis of this compound, enabling precise molecular weight determination, amino acid sequencing, and the identification of post-translational modifications (PTMs). This document provides detailed application notes and protocols for the characterization of this compound using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for various Plantaricin-like peptides as determined by mass spectrometry.
| Plantaricin Variant | Producing Organism | Molecular Weight (Da) | Mass Spectrometry Technique | Reference |
| This compound (alpha peptide) | Lactobacillus plantarum C11 | 2687 ± 30 | Mass Spectroscopy | [1] |
| This compound (beta peptide) | Lactobacillus plantarum C11 | 2758 ± 30 | Mass Spectroscopy | [1] |
| Plantaricin NC8 (α peptide) | Lactobacillus plantarum NC8 | 3,587 | MALDI-TOF MS | [2] |
| Plantaricin NC8 (β peptide) | Lactobacillus plantarum NC8 | 4,000 | MALDI-TOF MS | [2] |
| Plantaricin W3-2 | Lactobacillus plantarum W3-2 | 618.26 | LC-MS/MS | [3] |
| Plantaricin LPL-1 | Lactobacillus plantarum LPL-1 | 4347.8467 | MALDI-TOF-MS | [4] |
| Paraplantaricin TC318 | Lactobacillus paraplantarum OSY-TC318 | 2,263.900 | FT-ICR-MS | [5] |
| Plantaricin Y | Lactobacillus plantarum 510 | 4,296.65 | MALDI-TOF MS | [6] |
Experimental Protocols
Protocol 1: Purification of this compound for Mass Spectrometry Analysis
This protocol describes the purification of this compound from Lactobacillus plantarum culture supernatant, a necessary step to ensure high-quality mass spectrometry data.
Materials:
-
Lactobacillus plantarum culture broth (e.g., MRS broth)
-
Ammonium sulfate
-
Cation exchange chromatography column (e.g., SP-Sepharose)
-
Hydrophobic interaction chromatography column
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Centrifuge and appropriate tubes
-
Spectrophotometer
Procedure:
-
Culture and Cell Removal: Culture Lactobacillus plantarum in MRS broth at 30°C for 18-24 hours.[7] Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells. Collect the cell-free supernatant.
-
Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to a final saturation of 40-60%. Stir at 4°C for at least 4 hours. Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate containing crude this compound.
-
Resuspension and Desalting: Resuspend the pellet in a minimal volume of 20 mM sodium phosphate buffer (pH 6.0). Desalt the sample using a desalting column or dialysis against the same buffer.
-
Cation Exchange Chromatography: Load the desalted sample onto a pre-equilibrated SP-Sepharose cation exchange column. Wash the column with the binding buffer (20 mM sodium phosphate, pH 6.0). Elute the bound peptides with a linear gradient of NaCl (e.g., 0-1 M) in the binding buffer. Collect fractions and test for antimicrobial activity to identify those containing this compound.
-
Hydrophobic Interaction Chromatography: Pool the active fractions, adjust the salt concentration (e.g., with 1 M ammonium sulfate), and load onto a hydrophobic interaction column. Elute with a decreasing salt gradient. Collect and test active fractions.
-
Reversed-Phase HPLC (RP-HPLC): Further purify the active fractions by RP-HPLC on a C18 column.[4]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 60 minutes is a good starting point. Adjust as necessary based on the retention time of this compound.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Collection and Verification: Collect the peaks corresponding to this compound. Verify the purity and determine the molecular weight of the purified peptide using MALDI-TOF-MS (Protocol 2).
Protocol 2: Molecular Weight Determination by MALDI-TOF-MS
This protocol provides a method for the rapid and accurate determination of the molecular weight of purified this compound.
Materials:
-
Purified this compound sample
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution: Saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in 50% acetonitrile, 0.1% trifluoroacetic acid.
-
Calibration standards (peptides of known molecular weights)
Procedure:
-
Sample Preparation: Mix 1 µL of the purified this compound solution (approximately 1 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate. Allow the mixture to air-dry completely at room temperature. This is known as the dried-droplet method.
-
Instrument Calibration: Calibrate the MALDI-TOF mass spectrometer using a mixture of known peptide standards that bracket the expected molecular weight of this compound.
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Operate the instrument in positive ion linear or reflectron mode.
-
Set the laser intensity to the minimum level required for good signal intensity to avoid fragmentation of the analyte.
-
Acquire mass spectra over a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 1000-5000).
-
-
Data Analysis: Process the acquired spectrum to determine the monoisotopic or average mass of this compound. The observed mass should correspond to the protonated molecule [M+H]⁺.
Protocol 3: Amino Acid Sequencing by LC-MS/MS
This protocol details the procedure for sequencing this compound using liquid chromatography coupled to tandem mass spectrometry.
Materials:
-
Purified this compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Reduction and Alkylation (Optional, for disulfide bond analysis):
-
Dissolve this compound in 50 mM ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
-
-
Enzymatic Digestion:
-
Add trypsin to the sample at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C for 4-16 hours.
-
Stop the reaction by adding formic acid to a final concentration of 1%.
-
-
LC Separation:
-
Inject the digested sample into the LC-MS/MS system.
-
Separate the peptides on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid. A typical gradient might be 5-40% acetonitrile over 60 minutes.
-
-
MS/MS Data Acquisition:
-
Operate the mass spectrometer in a data-dependent acquisition mode.
-
Acquire full scan MS spectra to detect the peptide precursor ions.
-
Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire MS/MS spectra of the fragment ions.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, SEQUEST) to search the acquired MS/MS spectra against a relevant protein database containing the this compound sequence.
-
For de novo sequencing, use appropriate software to interpret the MS/MS spectra and deduce the amino acid sequence directly from the fragmentation pattern.
-
Protocol 4: Screening for Post-Translational Modifications (PTMs)
This protocol outlines a general workflow to screen for common PTMs in this compound using high-resolution mass spectrometry.
Procedure:
-
Intact Mass Analysis:
-
Acquire a high-resolution mass spectrum of the intact, purified this compound using an Orbitrap or FT-ICR mass spectrometer.
-
Compare the measured accurate mass to the theoretical mass calculated from the amino acid sequence. Any significant mass difference may indicate the presence of PTMs.
-
-
Peptide Mapping with PTM Search:
-
Perform LC-MS/MS analysis on the digested this compound sample as described in Protocol 3.
-
During the database search, specify potential variable modifications. Common PTMs in bacteriocins include dehydration (loss of water), lanthionine or methyllanthionine formation (in lantibiotics), and disulfide bridges.
-
-
Manual Spectral Interpretation:
-
Manually inspect the MS/MS spectra of peptides that are identified with modifications to confirm the site of modification. The presence of specific fragment ions will support the assignment of the PTM to a particular amino acid residue.
-
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the purification and mass spectrometric characterization of this compound.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound interaction with and disruption of a target cell membrane.
References
- 1. Purification and characterization of this compound, a Lactobacillus plantarum bacteriocin whose activity depends on the action of two peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Genetic Characterization of Plantaricin NC8, a Novel Coculture-Inducible Two-Peptide Bacteriocin from Lactobacillus plantarum NC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteriocins from Lactobacillus plantarum – production, genetic organization and mode of action: produção, organização genética e modo de ação - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]
- 5. Genome-Guided Mass Spectrometry Expedited the Discovery of Paraplantaricin TC318, a Lantibiotic Produced by Lactobacillus paraplantarum Strain Isolated From Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Troubleshooting & Optimization
optimizing Plantaricin A production in different fermentation media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Plantaricin A in various fermentation media.
Frequently Asked Questions (FAQs)
Q1: What is the most common basal medium for this compound production?
A1: The most frequently cited basal medium for cultivating Lactobacillus plantarum and producing this compound is De Man, Rogosa, and Sharpe (MRS) broth.[1][2][3][4] Modified versions of MRS broth, supplemented with additional carbon and nitrogen sources, are often used to enhance bacteriocin production.[2][5]
Q2: What are the key factors influencing the yield of this compound?
A2: Several factors significantly impact this compound production, including the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and inoculum size.[3][6][7] Optimization of these parameters is crucial for maximizing yield.
Q3: At which growth phase is this compound production typically highest?
A3: this compound production is often highest during the late exponential or early stationary phase of bacterial growth.[4][8]
Q4: Can this compound production be induced?
A4: Yes, the production of some plantaricins, like Plantaricin NC8, can be induced by co-culturing with specific Gram-positive bacteria.[4][9] This induction is often mediated by a quorum-sensing mechanism involving an autoinduction factor.[9][10]
Q5: What are the typical methods for purifying this compound?
A5: Common purification strategies for this compound involve a combination of methods, including ammonium sulfate precipitation, cation-exchange chromatography, gel filtration chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC).[1][11][12][13]
Troubleshooting Guide
Issue 1: Low or No this compound Activity Detected
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Medium | Ensure the medium composition is optimized. MRS broth is a good starting point, but supplementation with additional glucose, peptone, or yeast extract can significantly increase yield.[2][5] Refer to the Data Presentation section for examples of optimized media. |
| Incorrect pH of the Medium | The initial pH of the culture medium is critical. Optimal pH for this compound production is often between 5.0 and 7.0.[5][14][15] Monitor and, if necessary, control the pH during fermentation, as the production of lactic acid will lower it.[12] |
| Non-Ideal Incubation Temperature | The optimal temperature for L. plantarum growth and plantaricin production is typically between 30°C and 37°C.[5][13][14] Verify that your incubator is calibrated correctly. |
| Inappropriate Aeration | L. plantarum is typically grown under static or anaerobic conditions for bacteriocin production.[5][12] Aeration can sometimes negatively impact yield.[3][6] |
| Low Inoculum Size | An insufficient initial cell density may lead to a long lag phase and poor bacteriocin production. An inoculum size of around 10^7 to 10^8 CFU/mL is often effective.[3][6] Some studies suggest a threshold inoculum size is required to initiate production.[16] |
| Bacteriocin Adsorption to Producer Cells | Some plantaricins can adsorb to the surface of the producer cells, reducing the amount detected in the supernatant.[5] Try testing for activity from resuspended cells in addition to the cell-free supernatant. |
| Degradation by Proteases | Although many plantaricins are relatively stable, they can be degraded by proteases. Ensure that there is no contamination in your culture. |
Issue 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum Preparation | Standardize your inoculum preparation protocol. Ensure that the seed culture is grown for the same amount of time and to the same optical density before inoculating the production culture.[12] |
| Inconsistent Media Preparation | Prepare all media components from the same lot of reagents if possible. Ensure thorough mixing and consistent pH adjustment for each batch. |
| Fluctuations in Incubation Conditions | Minor variations in temperature or pH control between fermentation runs can lead to significant differences in yield. Calibrate and monitor your equipment regularly. |
Issue 3: Difficulty in Purifying Active this compound
| Possible Cause | Troubleshooting Step | | Loss of Activity During Purification | Plantaricins are peptides and can be sensitive to extreme pH, temperature, and proteolytic degradation. Perform purification steps at low temperatures (e.g., 4°C) and consider adding protease inhibitors if degradation is suspected.[11][12] | | Inefficient Precipitation | The saturation level of ammonium sulfate for precipitation may need to be optimized. A concentration of 60-70% is a common starting point.[1][12] | | Poor Binding to Chromatography Columns | Ensure the pH and ionic strength of your sample and buffers are appropriate for the type of chromatography being used (e.g., for cation exchange, the pH should be below the isoelectric point of the plantaricin). |
Data Presentation
Table 1: Comparison of this compound Production in Different Fermentation Media and Conditions
| L. plantarum Strain | Fermentation Medium | Key Conditions | Plantaricin Activity/Yield | Reference |
| ST31 | MRS Broth | 30°C, 24h | Yield after cation-exchange: 5.9% | [1] |
| LPCO10 | Modified MRS (2% glucose, 2.3-2.5% NaCl) | 22-27°C, no aeration | 3.2 x 10^4 times more than initial | [3][6][17] |
| Isolate | Basal Growth Medium (2% glucose, 2% peptone, 2.5% yeast extract) | 30°C, pH 5.0-5.5, 12h, anaerobic | 12800 AU/mL | [5] |
| 153 | Modified MRS (3% fructose, 1% casein peptone, 0.5% beef extract) | 30°C, pH 7.0 | 282.12 AU/mL (36.5% increase) | [14] |
| RX-8 | MRS Broth (Co-culture with B. subtilis BS-15) | 37°C, 20h | 32 times higher than monoculture | [16] |
| LL441 | Chemostat Culture (0.5% sucrose or fructose) | 30°C, pH 5.0, D=0.10-0.12 h⁻¹ | Double the yield compared to glucose | [15] |
| LQC 740 | MRS Broth | - | 700 AU/mL | [18] |
| LQC 740 | Radish Fermentation | 20-30°C | 87.5 AU/mL | [18] |
AU/mL: Arbitrary Units per milliliter. This is a measure of antimicrobial activity.
Experimental Protocols
1. Protocol for this compound Production in MRS Broth
-
Inoculum Preparation: Culture Lactobacillus plantarum in 50 mL of MRS broth and incubate statically at the optimal temperature (e.g., 37°C) until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.4.[12]
-
Production Culture: Inoculate 1 L of MRS broth with 0.5% (v/v) of the seed culture.[12]
-
Fermentation: Incubate the production culture statically (without agitation) at 37°C for 24-48 hours.[2][12] Samples can be taken every 4 hours to monitor cell density (OD₆₀₀), pH, and plantaricin activity.[12]
-
Harvesting: After incubation, centrifuge the culture at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[12]
-
Supernatant Collection: The resulting cell-free supernatant contains the crude this compound and can be used for activity assays or further purification.
2. Protocol for Agar Well Diffusion Assay to Determine this compound Activity
-
Indicator Strain Preparation: Prepare a lawn of a suitable indicator strain (e.g., Listeria monocytogenes) on an appropriate agar medium.
-
Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the cell-free supernatant containing this compound into each well.[13] A sterile MRS broth can be used as a negative control.[2]
-
Incubation: Incubate the plates at the optimal temperature for the indicator strain for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. The size of the zone is proportional to the concentration of active this compound.
3. Protocol for Partial Purification by Ammonium Sulfate Precipitation
-
Supernatant Preparation: Start with the cell-free supernatant obtained from the fermentation protocol. Keep the supernatant on ice or at 4°C.
-
Ammonium Sulfate Addition: Slowly add ammonium sulfate to the supernatant with constant stirring to reach a final saturation of 50-70%.[12][13]
-
Precipitation: Continue stirring at 4°C for several hours or overnight to allow for complete precipitation of the proteins.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to collect the precipitated protein pellet.
-
Resuspension: Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5). This resuspended fraction contains the partially purified this compound.
Mandatory Visualization
Caption: General workflow for this compound production and purification.
Caption: Troubleshooting logic for low this compound activity.
References
- 1. scielo.br [scielo.br]
- 2. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Bacteriocin Production by Batch Fermentation of Lactobacillus plantarum LPCO10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.sciepub.com [pubs.sciepub.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Induction of Plantaricin Production in Lactobacillus plantarum NC8 after Coculture with Specific Gram-Positive Bacteria Is Mediated by an Autoinduction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacteriocin production enhancing mechanism of Lactiplantibacillus paraplantarum RX-8 response to Wickerhamomyces anomalus Y-5 by transcriptomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]
- 12. Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and Characterization of Plantaricin YKX and Assessment of Its Inhibitory Activity Against Alicyclobacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Chemostat Production of Plantaricin C By Lactobacillus plantarum LL441 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Bacillus subtilis BS-15 Effectively Improves Plantaricin Production and the Regulatory Biosynthesis in Lactiplantibacillus plantarum RX-8 [frontiersin.org]
- 17. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 18. Evaluation of Plantaricin Genes Expression During Fermentation of Raphanus sativus Roots with a Plantaricin-Producing Lactobacillus plantarum Starter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Plantaricin A Stability in Food Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Plantaricin A in food systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in food a concern?
This compound is a bacteriocin, an antimicrobial peptide produced by Lactobacillus plantarum. It has the potential to be used as a natural food preservative.[1] However, its effectiveness can be limited in complex food matrices due to interactions with food components and degradation by enzymes, necessitating strategies to enhance its stability.[2]
Q2: What are the primary factors in food that affect this compound stability?
This compound is generally heat-stable and active over a wide pH range.[1] However, its stability and activity can be compromised by:
-
Enzymatic degradation: Proteolytic enzymes present in food can digest this compound.[1][2]
-
Interaction with food components: this compound can bind to fats, proteins, and other components in the food matrix, reducing its availability to act on target microorganisms.
-
Physical conditions: Processing conditions like high temperature, short time (HTST) pasteurization can impact the stability of bacteriocins, although Plantaricins are known for their relative heat stability.[3][4][5]
Q3: What are the main strategies to improve the stability of this compound in food?
The two primary strategies to protect this compound and enhance its stability in food matrices are:
-
Encapsulation: Entrapping this compound within a protective coating material. Common techniques include spray drying, liposome encapsulation, and nanoencapsulation.[2]
-
Immobilization: Attaching this compound to a solid support, which can be incorporated into food packaging or directly into the food.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reduced antimicrobial activity of this compound in a high-fat food matrix (e.g., ground meat, full-fat dairy). | - this compound may be partitioning into the fat phase, reducing its concentration in the aqueous phase where most bacteria reside.- Interaction with lipid components, limiting its availability. | - Encapsulate this compound: Use encapsulation techniques like liposomes or chitosan nanoparticles to protect it from interacting with fat globules. A study on ground beef showed that encapsulated this compound had significantly higher antimicrobial activity compared to its free form.[7]- Increase Dosage: Empirically determine the optimal concentration of this compound needed to overcome the inhibitory effects of the fat matrix. |
| Loss of this compound activity after addition to a food product containing active proteases (e.g., certain cheeses, fermented products). | - Degradation of the peptide structure of this compound by proteolytic enzymes.[1][2] | - Encapsulation: Encapsulate this compound to shield it from enzymatic attack. Wall materials like maltodextrin, chitosan, or lipids can provide a protective barrier.- Immobilization: Immobilize this compound on a support material. This can limit the access of proteases to the active sites of the bacteriocin. |
| Inconsistent results in antimicrobial assays (e.g., agar well diffusion). | - Uneven diffusion of this compound through the agar due to its molecular weight or interaction with agar components.- Inaccurate preparation of indicator strain inoculum. | - Standardize Inoculum: Ensure the indicator microbial culture is in the mid-logarithmic growth phase and diluted to a standard optical density.[8]- Alternative Assays: Consider using a microtiter plate-based assay to determine the Minimum Inhibitory Concentration (MIC) for more quantitative and reproducible results.[8] |
| Low encapsulation efficiency during spray drying. | - Suboptimal spray drying parameters (inlet/outlet temperature, feed flow rate).- Inappropriate choice or concentration of carrier material. | - Optimize Spray Drying Conditions: Adjust inlet and outlet temperatures. For instance, studies on spray drying of probiotics with maltodextrin have used inlet temperatures ranging from 130-150°C and outlet temperatures from 75-85°C.[9]- Select Appropriate Carrier: Maltodextrin is a common carrier for spray drying due to its good solubility and protective properties.[10][11][12] The concentration of the carrier is also critical. |
| Instability of this compound-loaded liposomes in the food matrix. | - Destabilization of liposomes due to pH, ionic strength, or enzymes in the food.- Suboptimal liposome formulation (e.g., lipid composition, size). | - Modify Liposome Composition: Incorporate cholesterol into the lipid bilayer to improve rigidity and stability.- Surface Modification: Coat liposomes with polymers like chitosan to enhance stability in different food environments. |
Data Presentation: Efficacy of Encapsulated this compound
The following table summarizes the comparative efficacy of free versus encapsulated this compound in reducing microbial load in ground beef stored at 4°C for 14 days.
| Treatment | Pseudomonas spp. (log CFU/g reduction) | Enterobacteriaceae (log CFU/g reduction) | Lactic Acid Bacteria (log CFU/g reduction) |
| Control (No Treatment) | 0 | 0 | 0 |
| Free Sumac Extract + Plantaricin | Not specified | Not specified | Not specified |
| Encapsulated Sumac Extract + Plantaricin in Chitosan Nanoparticles | 5.63[7] | 3.57[7] | 3.26[7] |
Data extracted from a study on ground beef preservation. The encapsulated form showed a significant (p<0.05) reduction in microbial growth compared to the control.[7]
Experimental Protocols
Protocol 1: Encapsulation of this compound by Spray Drying
This protocol is a general guideline for the encapsulation of this compound using maltodextrin as the carrier material.
Materials:
-
Purified or semi-purified this compound solution
-
Maltodextrin (DE 10-20)
-
Distilled water
-
Spray dryer
Procedure:
-
Preparation of the Feed Solution:
-
Dissolve maltodextrin in distilled water to achieve a concentration of 10-20% (w/v).[9]
-
Add the this compound solution to the maltodextrin solution. The ratio of this compound to maltodextrin should be optimized for desired loading and stability.
-
Stir the mixture continuously until a homogenous solution is obtained.
-
-
Spray Drying:
-
Pre-heat the spray dryer to the desired inlet temperature (e.g., 130-150°C).[9]
-
Set the feed pump to a constant flow rate.
-
Adjust the aspiration rate and atomization speed/pressure to achieve the target outlet temperature (e.g., 75-85°C).[9]
-
Feed the solution into the spray dryer.
-
Collect the powdered product from the collection vessel.
-
-
Powder Analysis:
-
Determine the moisture content, water activity, and encapsulation efficiency of the resulting powder.
-
Assess the antimicrobial activity of the encapsulated this compound using an appropriate assay (e.g., agar well diffusion or MIC determination).
-
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing multilamellar vesicles (MLVs) loaded with this compound.
Materials:
-
Phospholipids (e.g., soy lecithin, phosphatidylcholine)
-
Cholesterol (optional, for enhancing stability)
-
Organic solvent (e.g., chloroform-methanol mixture, 2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound solution
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids (and cholesterol, if used) in the organic solvent in a round-bottom flask.[13]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.[13]
-
Further dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous buffer containing the dissolved this compound to the flask with the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Hydrate the lipid film by gentle rotation of the flask for a sufficient period (e.g., 1-2 hours) to allow for the formation of MLVs.[13]
-
-
Sonication and Sizing (Optional):
-
To obtain smaller vesicles (SUVs or LUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.[14]
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as centrifugation or dialysis.
-
Protocol 3: Immobilization of this compound on Chitosan Beads
This protocol provides a general method for the covalent immobilization of this compound onto chitosan beads using glutaraldehyde as a crosslinker.
Materials:
-
Chitosan powder
-
Acetic acid solution (0.2 M)
-
Sodium hydroxide (NaOH) solution (1.5 M)
-
Glutaraldehyde solution (25% v/v)
-
This compound solution
-
Phosphate buffer (pH 7.0)
Procedure:
-
Preparation of Chitosan Beads:
-
Dissolve chitosan powder in the acetic acid solution.[15]
-
Add a small amount of glutaraldehyde solution to the chitosan solution and mix briefly.[15]
-
Add the chitosan-glutaraldehyde mixture dropwise into the NaOH solution with stirring to form beads.[15][16]
-
Wash the beads thoroughly with distilled water to remove excess NaOH and unreacted glutaraldehyde.[15]
-
-
Activation of Chitosan Beads:
-
Incubate the chitosan beads in a glutaraldehyde solution (e.g., 0.5%) for several hours with shaking to activate the surface with free aldehyde groups.[16]
-
Wash the activated beads extensively with distilled water and then with the phosphate buffer.
-
-
Immobilization of this compound:
-
Incubate the activated chitosan beads with the this compound solution in phosphate buffer at room temperature for a specified period (e.g., 20 hours) with constant shaking.[16]
-
The primary amine groups on this compound will react with the aldehyde groups on the beads, forming covalent bonds.
-
-
Washing and Storage:
-
Separate the beads from the solution and wash them with buffer to remove any unbound this compound.
-
Store the this compound-immobilized beads in a suitable buffer at 4°C until use.
-
Visualizations
Caption: Workflow for this compound encapsulation.
Caption: Troubleshooting logic for reduced this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ift.org [ift.org]
- 4. media.neliti.com [media.neliti.com]
- 5. Effects of high temperature short time (HTST) pasteurization on milk and whey during commercial whey protein concentrate production | Oregon State University [health.oregonstate.edu]
- 6. Immobilization of Natural Antimicrobial Compounds on Food-Grade Supports as a New Strategy to Preserve Fruit-Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. themultiphysicsjournal.com [themultiphysicsjournal.com]
- 8. Pectin-gellan films intended for active food packaging: release kinetics of nisin and physico-mechanical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. BR112012024464B1 - PROCESS TO PREPARE A SPRAY DRY PRODUCT USING MALTODEXTRIN, XANTHAN GUM AND STARCH DERIVATIVES TO IMPROVE THE DISSOLUTION RATE OF THE ACTIVE INGREDIENT - Google Patents [patents.google.com]
- 11. xxsongxia.com [xxsongxia.com]
- 12. researchgate.net [researchgate.net]
- 13. eijppr.com [eijppr.com]
- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a New Route for the Immobilization of Unmodified Single-Stranded DNA on Chitosan Beads and Detection of Released Guanine after Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Co-culture Conditions for Enhanced Plantaricin A Production
Welcome to the technical support center for optimizing co-culture conditions for enhanced Plantaricin A production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Lactiplantibacillus plantarum monoculture produces very low or no this compound. How can I increase the yield?
A1: Low plantaricin production in monocultures is a common limitation.[1][2] Co-culturing L. plantarum with a suitable inducer strain is a highly effective strategy to significantly enhance production. The presence of another microorganism can act as a stress signal, triggering the expression of bacteriocin-related genes.[3][4]
Troubleshooting Steps:
-
Select an appropriate inducer strain: Several bacterial species have been shown to induce plantaricin production. Gram-positive bacteria, in particular, are effective inducers.[5] Strains of Lactobacillus, Lactococcus, Leuconostoc, Streptococcus, and even Enterococcus have been successfully used.[3] For example, co-culturing L. plantarum RX-8 with Bacillus subtilis BS-15 resulted in a 32-fold increase in plantaricin production.[1]
-
Optimize the inoculum ratio: The ratio of the producer to the inducer strain is a critical parameter.[1][6] An inappropriate ratio can lead to no change or even a decrease in production. It is recommended to perform a preliminary experiment with a range of ratios (e.g., 1:1, 10:1, 1:10) to determine the optimal balance for your specific strains. For L. plantarum RX-8 and B. subtilis BS-15, a 1:1 ratio (10^6:10^6 CFU/ml) yielded the highest plantaricin output.[1]
-
Determine the optimal inoculation time: The timing of the introduction of the inducer strain can significantly impact bacteriocin production. In many cases, simultaneous inoculation of both the producer and inducer strains at the beginning of the fermentation yields the best results.[3]
-
Verify the culture medium: Ensure the culture medium supports the growth of both microorganisms. MRS broth is commonly used for L. plantarum.[1][7] However, alternative and more cost-effective media, such as cheese whey broth, have also been shown to be effective.[3][4]
Q2: I have selected an inducer strain, but I am still not observing a significant increase in this compound production. What could be the issue?
A2: If an increase in this compound production is not observed despite co-culturing, several factors could be at play.
Troubleshooting Steps:
-
Confirm the inducer strain's capability: Not all strains, even within the same species, are effective inducers for every L. plantarum strain. The induction spectrum is often strain-specific.[8][9] It may be necessary to screen several different strains to find the most effective inducer for your specific L. plantarum isolate.
-
Check for antagonistic interactions: While the goal is to induce bacteriocin production, some strains may produce substances that inhibit the growth of your L. plantarum strain, leading to lower overall yields. Monitor the viable cell counts of both strains throughout the co-culture period.
-
Evaluate the role of cell-to-cell contact: For some co-culture systems, direct cell-to-cell contact is not necessary for induction, suggesting that secreted signaling molecules are responsible.[3] However, in other cases, close proximity or contact might be required. You can investigate this by using a transwell co-culture system to separate the two strains while allowing the exchange of secreted molecules.
-
Analyze gene expression: The induction of plantaricin production is regulated at the genetic level, often through a quorum-sensing mechanism.[7][10][11] If possible, perform RT-qPCR to analyze the transcription levels of the plantaricin biosynthesis genes (e.g., plnABCD, plnEF) in your L. plantarum strain during co-culture compared to monoculture. A lack of upregulation would indicate an issue with the induction signal or the regulatory pathway.[1]
Q3: How can I quantify the amount of this compound produced in my co-culture?
A3: The antimicrobial activity of this compound is typically quantified in Arbitrary Units per milliliter (AU/mL). The two most common methods are the agar well diffusion assay and the critical dilution method.
Troubleshooting Steps:
-
Agar Well Diffusion Assay:
-
Ensure the indicator strain is sensitive to this compound. Listeria monocytogenes is a commonly used indicator strain.[1]
-
Prepare a uniform lawn of the indicator strain on an appropriate agar medium.
-
Use cell-free supernatant from your cultures. Centrifuge the culture to pellet the cells and then filter-sterilize the supernatant.
-
Ensure the wells are of a uniform diameter.
-
A larger zone of inhibition generally indicates higher bacteriocin activity. However, this method is semi-quantitative. For more precise quantification, the critical dilution method is recommended.
-
-
Critical Dilution Method:
-
This method involves making serial two-fold dilutions of the cell-free supernatant.
-
Each dilution is then tested for its ability to inhibit the growth of the indicator strain.
-
The titer (in AU/mL) is calculated as the reciprocal of the highest dilution that still shows a clear zone of inhibition, multiplied by a factor to normalize to a 1 mL volume.
-
Inconsistent results can arise from inaccurate dilutions or variability in the indicator lawn. Ensure precise pipetting and uniform spreading of the indicator strain.
-
Q4: I am having trouble scaling up my co-culture for larger-scale this compound production. What are the common challenges?
A4: Scaling up from lab-scale flasks to larger bioreactors presents several challenges that can affect the productivity of the co-culture system.
Troubleshooting Steps:
-
Maintaining Optimal Growth Conditions: Ensure that parameters such as temperature, pH, and aeration are tightly controlled and optimized in the bioreactor to mimic the optimal conditions found at the lab scale. The optimal pH for bacteriocin production can be strain-dependent, and pH control in a bioreactor has been shown to significantly increase bacteriocin yield.[12]
-
Homogeneity of the Culture: In larger volumes, ensuring proper mixing is crucial to maintain a homogeneous distribution of nutrients and cells. Inadequate mixing can lead to localized nutrient depletion or accumulation of inhibitory byproducts, affecting the growth and interaction of the co-cultured strains.
-
Population Dynamics: The growth dynamics of the two strains may differ at a larger scale. It is important to monitor the viable cell counts of both the producer and inducer strains throughout the fermentation to ensure the optimal ratio is maintained.
-
Downstream Processing: While not directly related to the co-culture conditions, the efficiency of recovering and purifying this compound from a larger volume of culture broth needs to be considered. Heterologous expression in hosts like E. coli can be an alternative strategy for large-scale production, potentially offering higher yields and simpler purification protocols.[13]
Data Presentation
Table 1: Enhancement of Bacteriocin Production in Co-culture Systems
| Producer Strain | Inducer Strain | Monoculture Production (AU/mL) | Co-culture Production (AU/mL) | Fold Increase | Reference |
| Pediococcus pentosaceus 147 | Lactobacillus plantarum LE27 | 19,200 | 51,200 | ~2.7 | [3][4] |
| Lactiplantibacillus plantarum RX-8 | Bacillus subtilis BS-15 | 64 | 2,048 | 32 | [1] |
| Lactiplantibacillus plantarum RX-8 | Bacillus subtilis BS-15 (different inoculum ratio) | 128 | 1,024 | 8 | [6] |
Experimental Protocols
Protocol 1: Screening of Inducer Strains for Enhanced this compound Production
Objective: To identify effective inducer strains that enhance this compound production by a specific Lactiplantibacillus plantarum strain.
Materials:
-
L. plantarum producer strain
-
A panel of potential inducer strains (e.g., different species of Lactobacillus, Lactococcus, Bacillus)
-
MRS broth and agar
-
Appropriate growth media for inducer strains
-
Indicator strain (e.g., Listeria monocytogenes)
-
Sterile test tubes, petri dishes, and micropipettes
-
Incubator
-
Centrifuge
-
Spectrophotometer
Methodology:
-
Prepare overnight cultures: Inoculate the L. plantarum producer strain and each potential inducer strain into their respective optimal liquid media and incubate overnight at the appropriate temperature.
-
Standardize inocula: Adjust the optical density (OD600) of each overnight culture to a standard value (e.g., 1.0) using fresh sterile media.
-
Set up monoculture and co-cultures:
-
Monoculture (Control): In a tube with fresh MRS broth, inoculate the L. plantarum producer strain to a final concentration of 1% (v/v).
-
Co-cultures: In separate tubes with fresh MRS broth, inoculate the L. plantarum producer strain (1% v/v) and one of the potential inducer strains (1% v/v).
-
-
Incubate: Incubate all tubes under optimal conditions for L. plantarum growth (e.g., 37°C for 24-48 hours).
-
Harvest cell-free supernatant: After incubation, centrifuge the cultures to pellet the cells. Carefully collect the supernatant and filter-sterilize it through a 0.22 µm filter.
-
Quantify this compound activity: Determine the antimicrobial activity of the cell-free supernatant from each monoculture and co-culture using the agar well diffusion assay or the critical dilution method against a sensitive indicator strain.
-
Analyze results: Compare the antimicrobial activity of the co-cultures to that of the monoculture. A significant increase in the zone of inhibition or AU/mL indicates successful induction.
Protocol 2: Quantification of this compound by Critical Dilution Method
Objective: To quantify the activity of this compound in a cell-free supernatant in Arbitrary Units per milliliter (AU/mL).
Materials:
-
Cell-free supernatant containing this compound
-
Sensitive indicator strain (e.g., Listeria monocytogenes)
-
Appropriate soft agar medium for the indicator strain (e.g., BHI soft agar)
-
Sterile microcentrifuge tubes and micropipettes
-
Sterile buffer or broth for dilutions (e.g., phosphate-buffered saline)
-
Petri dishes with appropriate solid agar medium
-
Incubator
Methodology:
-
Prepare indicator lawn: Prepare an overnight culture of the indicator strain. Inoculate a molten soft agar medium (kept at ~45-50°C) with the indicator culture (e.g., 1% v/v). Pour this mixture over a pre-poured solid agar plate to create a uniform lawn. Allow the overlay to solidify.
-
Prepare serial dilutions:
-
Label a series of microcentrifuge tubes.
-
Add 100 µL of sterile buffer or broth to each tube.
-
Add 100 µL of the cell-free supernatant to the first tube, mix well. This is a 1:2 dilution.
-
Transfer 100 µL from the first tube to the second tube, mix well (1:4 dilution).
-
Continue this serial two-fold dilution for all the tubes.
-
-
Spot dilutions onto the indicator lawn: Carefully pipette a small, equal volume (e.g., 10 µL) of each dilution onto the surface of the indicator lawn. Also, spot the undiluted supernatant.
-
Incubate: Incubate the plates under optimal conditions for the indicator strain until a clear lawn of growth is visible.
-
Determine the endpoint: Observe the plates for clear zones of inhibition where the spots were made. The endpoint is the highest dilution that still produces a definite zone of inhibition.
-
Calculate the titer (AU/mL): The titer is calculated as the reciprocal of the highest dilution showing inhibition, multiplied by 1000/volume spotted (in µL).
-
Example: If the highest dilution showing inhibition is 1:64 and 10 µL was spotted, the titer is (64) x (1000/10) = 6400 AU/mL.
-
Visualizations
References
- 1. Frontiers | Bacillus subtilis BS-15 Effectively Improves Plantaricin Production and the Regulatory Biosynthesis in Lactiplantibacillus plantarum RX-8 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Enhanced Bacteriocin Production by Pediococcus pentosaceus 147 in Co-culture With Lactobacillus plantarum LE27 on Cheese Whey Broth [frontiersin.org]
- 4. Enhanced Bacteriocin Production by Pediococcus pentosaceus 147 in Co-culture With Lactobacillus plantarum LE27 on Cheese Whey Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Bacillus subtilis BS-15 Effectively Improves Plantaricin Production and the Regulatory Biosynthesis in Lactiplantibacillus plantarum RX-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Plantaricin Production in Lactobacillus plantarum NC8 after Coculture with Specific Gram-Positive Bacteria Is Mediated by an Autoinduction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of bacteriocin production by coculture is widespread among plantaricin-producing Lactobacillus plantarum strains with different regulatory operons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. Induction of plantaricin production in Lactobacillus plantarum NC8 after coculture with specific gram-positive bacteria is mediated by an autoinduction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacteriocin production enhancing mechanism of Lactiplantibacillus paraplantarum RX-8 response to Wickerhamomyces anomalus Y-5 by transcriptomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Culture Conditions and Batch Process Control for the Augmented Production of Bacteriocin by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scaling Up the Production of Recombinant Antimicrobial Plantaricin E from a Heterologous Host, Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Plantaricin A Fermentation Scale-Up
Welcome to the technical support center for Plantaricin A fermentation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered when scaling up the production of this promising bacteriocin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its scale-up challenging?
A1: this compound is a peptide pheromone produced by Lactobacillus plantarum that induces the production of other bacteriocins, namely plantaricin E/F and J/K.[1][2] Scaling up its fermentation is challenging due to low yields from wild-type strains, the complexity of optimizing environmental conditions for maximum production, and difficulties in downstream processing to ensure purity and stability.[3][4]
Q2: What are the key fermentation parameters that influence this compound yield?
A2: The most influential parameters are pH, temperature, and the composition of the culture medium (carbon and nitrogen sources).[5][6][7][8] Studies have shown that maintaining a controlled pH, often around 5.0-6.0, and a temperature between 30-37°C are critical for optimal production.[5][9][10]
Q3: Is aeration required for this compound fermentation?
A3: Generally, no. Lactobacillus plantarum is a facultative anaerobe, and studies have indicated that optimal bacteriocin production occurs under anaerobic or microaerophilic conditions (no aeration).[11][12]
Q4: What are the primary challenges in the downstream processing of this compound?
A4: Key downstream challenges include efficiently separating the bacteriocin from the culture broth, removing impurities like host cell proteins, preventing product degradation during purification, and managing yield losses that accumulate with each purification step.[13][14][15] Membrane clogging during filtration and the high cost of chromatography resins are also significant hurdles.[13]
Q5: Can Plantaricin production be improved by co-culturing?
A5: Yes, co-culturing L. plantarum with specific other microorganisms, such as certain Gram-positive bacteria or yeasts like Wickerhamomyces anomalus, can induce and significantly enhance plantaricin production.[16][17] This is often mediated by autoinduction or quorum-sensing mechanisms.[16][17]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the scale-up of this compound fermentation.
Issue 1: Low or No this compound Activity Detected
| Potential Cause | Recommended Solution |
| Suboptimal Fermentation Conditions | Verify and optimize key parameters. The order of impact is typically pH > inoculation amount > temperature.[5] Start with established optimal conditions (e.g., pH 5.1-6.5, Temp 30-37°C, 1% inoculum) and adjust as needed for your specific strain.[5][8][18] |
| Inappropriate Culture Medium | The composition of the medium is critical. Ensure adequate carbon (e.g., glucose at ~20 g/L) and nitrogen sources (e.g., yeast extract, peptone).[6][19] Complex media like MRS broth are standard, but for large-scale production, cost-effective alternatives like cheese whey may be explored.[18][20] |
| Incorrect Growth Phase for Harvest | Plantaricin production is often growth-phase dependent, typically peaking during the logarithmic phase of growth.[1] Monitor cell growth (OD600) and bacteriocin activity at regular intervals to determine the optimal harvest time. |
| Degradation by Proteases | Plantaricins are susceptible to proteolytic enzymes.[19][21] If activity is lost after initial production, consider protease inhibitors or optimize purification steps to rapidly separate the plantaricin from proteases in the culture supernatant. |
| Plantaricin Adsorption | Bacteriocins can adsorb to the surface of producer cells, reducing the measurable activity in the supernatant. A pH adjustment or the use of certain surfactants may help release the adsorbed molecules. |
Issue 2: Inconsistent Batch-to-Batch Yield
| Potential Cause | Recommended Solution |
| Inoculum Variability | Standardize the inoculum preparation. Use a fresh overnight culture and ensure the inoculum size is consistent for each batch, typically around 1-2% (v/v).[5] |
| pH Fluctuation during Fermentation | Lactic acid production will naturally lower the pH, which can inhibit both growth and bacteriocin production if it drops too low.[18] Use a bioreactor with automated pH control to maintain the optimal pH throughout the fermentation run.[10] |
| Nutrient Limitation in Large Volumes | As scale increases, nutrient and oxygen transfer limitations can become more pronounced.[22] Ensure efficient mixing in the fermenter and consider fed-batch strategies to avoid nutrient depletion.[9][23] |
| Process Inconsistency | Minor variations in temperature, agitation, and other parameters can have a larger impact at scale.[22] Implement robust process monitoring and control systems to ensure consistency.[] |
Issue 3: Difficulty in Downstream Purification
| Potential Cause | Recommended Solution |
| Low Product Concentration | The low initial concentration of bacteriocins in the culture supernatant makes recovery challenging.[3] Concentrate the cell-free supernatant first using methods like ammonium sulfate precipitation (typically 50-75% saturation) before chromatographic steps.[19][25] |
| Membrane Fouling during Filtration | High cell densities and media components can clog filtration membranes.[13] Optimize clarification steps (e.g., centrifugation) before filtration. Consider tangential flow filtration (TFF) and select appropriate membrane materials and pore sizes. |
| Poor Resolution in Chromatography | Co-purification of similar molecules is common. Use a multi-step purification strategy. A common workflow is cation-exchange chromatography followed by reverse-phase HPLC for final polishing.[25][26] |
| Loss of Activity during Purification | Plantaricins can be sensitive to extreme pH or organic solvents used in purification.[25][27] Assess the stability of your specific plantaricin under different conditions (pH, temperature) to select the most suitable purification buffers and methods.[25][26][27] |
Quantitative Data Summary
Table 1: Optimized Fermentation Parameters for Plantaricin Production by L. plantarum Strains
| Parameter | Strain KLDS1.0391[5] | Strain LPCO10[11][12] | Strain fmb10[6] |
| Temperature | 33°C | 22 - 27°C | 30.38°C |
| pH | 5.1 | Not specified (controlled) | 6.5 |
| Inoculum Size | 1% | 10^7.3 - 10^7.4 CFU/ml | 1% |
| Glucose Conc. | Not specified | 2% | 21.1 g/L |
| Yeast Extract Conc. | Not specified | Not specified | 11.0 g/L |
| NaCl Conc. | Not applicable | 2.3 - 2.5% | Not applicable |
| Aeration | Not specified | None | Not specified |
| Resulting Activity | 601.32 IU/mL | High Yield (3.2x10^4 fold increase) | 22.90 mm inhibition zone |
Experimental Protocols
Protocol 1: Quantification of Plantaricin Activity (Agar Well Diffusion Assay)
This method is used to determine the antimicrobial activity of this compound in a sample.
-
Prepare Indicator Strain: Grow a suitable indicator strain (e.g., Lactobacillus sakei, Listeria monocytogenes) in an appropriate broth medium overnight.[21][28]
-
Prepare Agar Plates: Prepare soft agar (e.g., MRS with 0.7-0.8% agar) and cool to 45-50°C. Inoculate the soft agar with the overnight culture of the indicator strain (typically a 0.1-1% inoculum). Pour this seeded agar as an overlay on top of a base agar plate.[29][30]
-
Prepare Sample: Centrifuge the L. plantarum fermentation culture (e.g., 8000 x g for 15 min) to obtain cell-free supernatant (CFS).[19] Adjust the pH of the CFS to ~6.5 to eliminate the inhibitory effect of organic acids. Filter-sterilize the CFS using a 0.22 µm filter.[19][31]
-
Perform Assay: Punch wells (6-10 mm diameter) into the solidified agar plates.[31] Add a specific volume (e.g., 100 µL) of the prepared CFS into each well.[31]
-
Incubate: Allow the plates to sit at 4°C for a few hours to permit diffusion of the sample into the agar, then incubate at the optimal temperature for the indicator strain for 16-24 hours.[31]
-
Measure Activity: Measure the diameter of the clear zone of inhibition around each well. Activity is often expressed in Arbitrary Units (AU/mL), calculated as the reciprocal of the highest dilution of the sample that still produces a clear zone of inhibition.[21]
Protocol 2: Partial Purification of this compound
This protocol describes a common initial step for concentrating this compound from the culture supernatant.
-
Harvest Supernatant: After fermentation, centrifuge the culture at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet the cells.[32]
-
Ammonium Sulfate Precipitation: Collect the cell-free supernatant. While stirring gently on ice, slowly add solid ammonium sulfate to the supernatant to achieve a desired saturation level (e.g., 70-75%).[19][26] Continue stirring at 4°C for several hours or overnight.
-
Collect Precipitate: Centrifuge the mixture (e.g., 8000 x g for 20 min at 4°C) to collect the precipitated protein.[26]
-
Resuspend and Dialyze: Discard the supernatant and resuspend the pellet in a small volume of a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Further Purification: This partially purified and concentrated sample can now be used for subsequent purification steps, such as cation-exchange chromatography.[25]
Visualizations
Logical Workflow for Troubleshooting Low Plantaricin Yield
Caption: Troubleshooting workflow for low this compound yield.
Experimental Workflow for this compound Production and Purification
Caption: General experimental workflow for this compound production.
References
- 1. Bacteriocins from Lactobacillus plantarum – production, genetic organization and mode of action: produção, organização genética e modo de ação - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current challenges and development strategies of bacteriocins produced by lactic acid bacteria applied in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Optimization of Fermentation Conditions of Lactobacillus plantarum for Bacteriocin Production by Response Surface Methodology [spkx.net.cn]
- 6. Optimization of Culture Conditions for Plantaricin Produced by Lactobacillus plantarum fmb10 [spkx.net.cn]
- 7. A Response Surface Methodological Approach for Large-Scale Production of Antibacterials from Lactiplantibacillus plantarum with Potential Utility against Foodborne and Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemostat Production of Plantaricin C By Lactobacillus plantarum LL441 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of Bacteriocin Production by Batch Fermentation of Lactobacillus plantarum LPCO10 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of Plantaricin Production in Lactobacillus plantarum NC8 after Coculture with Specific Gram-Positive Bacteria Is Mediated by an Autoinduction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacteriocin production enhancing mechanism of Lactiplantibacillus paraplantarum RX-8 response to Wickerhamomyces anomalus Y-5 by transcriptomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Over 2000-Fold Increased Production of the Leaderless Bacteriocin Garvicin KS by Increasing Gene Dose and Optimization of Culture Conditions [frontiersin.org]
- 19. journals.rifst.ac.ir [journals.rifst.ac.ir]
- 20. Purification of Bacteriocin from Lactobacillus plantarum IIA-1A5 Grown in Various Whey Cheese Media Under Freeze Dried Condition | Tropical Animal Science Journal [journal.ipb.ac.id]
- 21. Frontiers | Genome Analysis of Lactobacillus plantarum LL441 and Genetic Characterisation of the Locus for the Lantibiotic Plantaricin C [frontiersin.org]
- 22. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 23. benthamdirect.com [benthamdirect.com]
- 25. Purification and Characterization of Plantaricin YKX and Assessment of Its Inhibitory Activity Against Alicyclobacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]
- 28. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 2024.sci-hub.se [2024.sci-hub.se]
- 30. heraldopenaccess.us [heraldopenaccess.us]
- 31. Detection of bacteriocin activity [bio-protocol.org]
- 32. Purification and Genetic Characterization of Plantaricin NC8, a Novel Coculture-Inducible Two-Peptide Bacteriocin from Lactobacillus plantarum NC8 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Plantaricin A Degradation in Food Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Plantaricin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the application of this compound in food matrices, with a primary focus on mitigating its degradation by proteases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to degradation in food?
This compound is a bacteriocin, a type of antimicrobial peptide produced by strains of Lactiplantibillus plantarum (formerly Lactobacillus plantarum).[1] As a peptide, its structure is composed of amino acids linked by peptide bonds. Many food products naturally contain or develop proteolytic enzymes (proteases) that can break these peptide bonds, leading to the inactivation of this compound.[1] This susceptibility to proteolytic degradation is a significant challenge in its application as a food biopreservative.[2]
Q2: Which specific proteases are known to degrade this compound?
This compound is susceptible to a broad range of proteases commonly found in food and digestive systems. Research on Plantaricin LPL-1, a novel Class IIa bacteriocin, has shown that its antimicrobial activity is completely lost after treatment with the following enzymes:
-
Pepsin
-
Papain
-
Proteinase K
-
Trypsin
-
Chymotrypsin[3]
This indicates that this compound's efficacy can be compromised in environments where these proteases are active.
Q3: In which types of food matrices is this compound most likely to be degraded?
This compound is susceptible to degradation in various food matrices, particularly those with high endogenous or microbial protease activity. This includes:
-
Dairy Products: Cheeses, especially during ripening, and yogurts can have significant protease activity from starter cultures and natural milk enzymes.[4][5]
-
Meat Products: Raw and processed meats like sausages contain endogenous muscle proteases.[6][7][8]
-
Plant-based Products: Fermented plant-based foods, such as tofu and soymilk, can have protease activity from the raw materials or fermenting microorganisms.[9][10]
Q4: What are the primary strategies to protect this compound from proteolytic degradation?
The main strategies to minimize this compound degradation in food applications include:
-
Encapsulation: Enclosing this compound within a protective matrix. Common methods include the use of liposomes, nanoparticles, and nanofibers.[11][12][13] This physical barrier shields the peptide from proteases in the food matrix.
-
Use of Protease Inhibitors: Incorporating natural or approved protease inhibitors into the food formulation can deactivate the proteases, thus preserving this compound's activity. Plant-derived protease inhibitors, such as Kunitz-type and Bowman-Birk inhibitors, have shown potential for this purpose.[14][15][16][17]
-
Hurdle Technology: Combining this compound with other preservation methods (e.g., modified atmosphere packaging, low temperature, pH modification) can create an environment less favorable for protease activity and microbial growth.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| This compound is active in vitro but shows reduced or no activity in a food matrix. | Proteolytic Degradation: The food matrix contains active proteases that are degrading the this compound. | 1. Assess Protease Activity: Use a protease activity assay (see Experimental Protocol 2) to determine the level of proteolytic activity in your food matrix. 2. Implement Protective Measures: If protease activity is high, consider encapsulating the this compound (see FAQ 4) or adding a suitable protease inhibitor. |
| Interaction with Food Components: this compound may be binding to fats, proteins, or other components in the food, reducing its bioavailability. | 1. Vary the Application Method: Test different methods of incorporating this compound into the food (e.g., surface application vs. homogenous mixing). 2. Conduct a Stability Study: Monitor the activity of this compound over time in the food matrix at relevant storage conditions. | |
| Inconsistent results with this compound activity in different batches of the same food product. | Variability in Raw Materials: Natural variations in the raw materials of the food product can lead to different levels of endogenous protease activity. | 1. Standardize Raw Materials: If possible, source raw materials with consistent specifications. 2. Batch-specific Protease Testing: Conduct protease activity assays on each new batch of raw materials to anticipate potential issues. |
| Encapsulated this compound is not effective. | Poor Encapsulation Efficiency: A significant portion of the this compound may not have been successfully encapsulated. | 1. Determine Encapsulation Efficiency: Use methods to quantify the amount of encapsulated this compound versus free this compound. 2. Optimize Encapsulation Protocol: Adjust parameters of your encapsulation method (e.g., lipid concentration for liposomes, polymer concentration for nanofibers) to improve efficiency. |
| Premature Release: The encapsulating material may be unstable in the food matrix, leading to the early release and subsequent degradation of this compound. | 1. Conduct a Release Study: Monitor the release of this compound from the encapsulation system over time in the specific food matrix. 2. Select a More Stable Encapsulant: Choose an encapsulation material known to be stable under the pH, temperature, and enzymatic conditions of your food product. |
Data on Plantaricin Stability and Protection
Table 1: Susceptibility of Plantaricin LPL-1 to Various Proteases
| Enzyme | Concentration | Incubation Time | Incubation Temperature | Residual Activity |
| Pepsin | 1 mg/mL | 3 hours | 37°C | None |
| Papain | 1 mg/mL | 3 hours | 37°C | None |
| Proteinase K | 1 mg/mL | 3 hours | 37°C | None |
| Trypsin | 1 mg/mL | 3 hours | 37°C | None |
| Chymotrypsin | 1 mg/mL | 3 hours | 37°C | None |
| Data from a study on Plantaricin LPL-1, a novel Class IIa bacteriocin.[3] |
Table 2: Efficacy of Plantaricin LD1 in a Dairy Matrix (Milk)
| Treatment | Incubation Time | S. aureus Viability (log10 CFU/mL) |
| Control (no Plantaricin LD1) | 48 hours | ~9.5 |
| Plantaricin LD1 (79.16 µg/mL - MIC) | 48 hours | ~1.12 |
| Plantaricin LD1 (158.33 µg/mL - 2x MIC) | 48 hours | Complete loss of viability |
| This table demonstrates the effectiveness of a specific plantaricin in controlling a pathogenic bacterium in milk.[2][18] |
Experimental Protocols
Experimental Protocol 1: Determining the Antimicrobial Activity of this compound (Agar Well Diffusion Assay)
This method is used to qualitatively or semi-quantitatively assess the antimicrobial activity of this compound against a target microorganism.
Materials:
-
Petri dishes with appropriate agar medium (e.g., MRS agar for lactic acid bacteria, Nutrient Agar for general bacteria)
-
Overnight culture of the indicator microorganism
-
Sterile swabs
-
Sterile cork borer or pipette tip (to create wells)
-
This compound solution of known concentration
-
Positive control (e.g., a known antibiotic)
-
Negative control (e.g., sterile buffer or solvent used to dissolve this compound)
-
Incubator
Procedure:
-
Prepare a lawn of the indicator microorganism by evenly spreading the overnight culture onto the surface of the agar plate using a sterile swab.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells of a defined diameter (e.g., 6-8 mm) in the agar.
-
Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a well.
-
Pipette the same volume of the positive and negative controls into separate wells.
-
Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the substances into the agar.
-
Invert the plates and incubate at the optimal temperature for the indicator microorganism for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
Experimental Protocol 2: Quantifying Protease Activity in a Food Sample (Casein Plate Method)
This method provides a simple way to quantify protease activity, even in colored food samples.
Materials:
-
Casein agar plates (containing casein as the substrate)
-
Food sample (liquid or a prepared extract)
-
Sterile pipette tips
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Prepare the food sample. For solid foods, create an aqueous extract and centrifuge to remove solids.
-
Using a sterile pipette tip, punch wells into the casein agar plate.
-
Pipette a small, known volume (e.g., 10 µL) of the food sample/extract into a well.
-
Incubate the plate at 37°C for 18 hours.
-
After incubation, observe for a clear zone of hydrolysis around the well, indicating that the casein has been broken down by proteases.
-
Measure the diameter of the hydrolysis zone.
-
The area of the hydrolysis zone is proportional to the protease activity. This can be quantified by creating a standard curve with known concentrations of a protease like trypsin.
Visualizations
Caption: Proteolytic degradation of this compound in a food matrix.
Caption: Troubleshooting workflow for stabilizing this compound.
Caption: Mechanisms for protecting this compound from proteases.
References
- 1. researchgate.net [researchgate.net]
- 2. Xia & He Publishing [xiahepublishing.com]
- 3. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Bacteriocin-Producing Strain Lactiplantibacillus plantarum LP17L/1 Isolated from Traditional Stored Ewe’s Milk Cheese and Its Beneficial Potential [mdpi.com]
- 6. scialert.net [scialert.net]
- 7. Antibacterial activity of Lactobacillus plantarum UG1 isolated from dry sausage: characterization, production and bactericidal action of plantaricin UG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Volatile Compounds in Tofu Obtained by Soy Milk Fermentation with Lactobacillus plantarum BAL-03-ITTG and Lactobacillus fermentum BAL-21-ITTG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomes vs. Lipid Nanoparticles: Which Is Best for Drug Delivery? | Biopharma PEG [biochempeg.com]
- 12. The Difference between Lipid Nanoparticles and Liposomes - DIVERSA [diversatechnologies.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. mdpi.com [mdpi.com]
- 15. Protease Inhibitors from Plants with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In order to lower the antinutritional activity of serine protease inhibitors, we need to understand their role in seed development [frontiersin.org]
- 17. In order to lower the antinutritional activity of serine protease inhibitors, we need to understand their role in seed development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
improving the solubility of Plantaricin A for research applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Plantaricin A for various research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an antimicrobial peptide produced by the bacterium Lactobacillus plantarum. It is known for its ability to disrupt the cell membranes of target bacteria, leading to cell death.[1][2] It also acts as a peptide pheromone, inducing the production of other bacteriocins.[2]
Q2: What is the general solubility of this compound in aqueous solutions?
This compound is soluble in water. One supplier reports a solubility of up to 50 mg/mL in H₂O, which may require ultrasonication to achieve.
Q3: How should this compound be stored?
-
Powder: Store desiccated at -20°C to -80°C for long-term stability.
-
Stock Solutions: Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What factors can influence the solubility of this compound?
The solubility of this compound, like other peptides, is influenced by several factors including:
-
pH: Peptides are generally least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can improve solubility.
-
Temperature: Increasing the temperature can sometimes improve solubility, but excessive heat can degrade the peptide.
-
Organic Solvents: The use of co-solvents like DMSO, DMF, or ethanol can aid in dissolving hydrophobic peptides.
-
Peptide Concentration: Higher concentrations are more prone to aggregation and precipitation.
Troubleshooting Guides
Issue: this compound powder is not dissolving in water.
Possible Cause: The dissolution rate is slow, or the peptide has formed aggregates.
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to aid dissolution. Sonicate in short bursts (10-30 seconds) to avoid excessive heating.
-
Gentle Heating: Warm the solution to 30-40°C. Do not overheat as it may cause degradation.
-
pH Adjustment:
-
This compound is a cationic peptide. If it is insoluble in neutral water, try adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) to lower the pH.
-
-
Organic Co-solvents: For highly concentrated solutions or if aqueous dissolution fails, consider using a small amount of an organic solvent.
Issue: this compound precipitates after being added to a buffer.
Possible Cause: The buffer composition or pH is causing the peptide to become insoluble. This is common if the buffer's pH is close to the peptide's isoelectric point or if certain salts in the buffer reduce solubility.
Troubleshooting Steps:
-
Check Buffer pH: Ensure the final pH of the solution is not close to the isoelectric point of this compound. Adjust the buffer pH if necessary.
-
Dilution: Try dissolving the peptide in a small amount of water or a suitable organic solvent first, and then slowly add it to the buffer with gentle vortexing.
-
Change Buffer: If precipitation persists, consider using a different buffer system.
Data Presentation
Table 1: Stability of Plantaricin Analogues under Different pH and Temperature Conditions
| Plantaricin Analogue | pH Range for Stability | Temperature Stability |
| Plantaricin YKX | 2.0 - 8.0[3] | Retains activity after heating at 60, 80, or 100°C.[3] |
| Plantaricin LD1 | 2.0 - 8.0[4] | Stable at 100°C for 20 min and 121°C for 15 min.[4] |
| Plantaricin LPL-1 | 2.0 - 7.0 (90% activity)[5] | Stable at 60, 80, and 100°C for up to 30 min.[5] |
Note: The data above is for Plantaricin analogues and should be used as a general guideline for this compound.
Table 2: General Solvents for Peptides
| Solvent | Peptide Type | Notes |
| Water | Most peptides | A good starting point. |
| Acetic Acid (dilute) | Basic (cationic) peptides | Helps to solubilize by lowering the pH. |
| Ammonium Bicarbonate (dilute) | Acidic (anionic) peptides | Helps to solubilize by raising the pH. |
| DMSO, DMF | Hydrophobic peptides | Use a minimal amount and add to aqueous solution. |
| Ethanol, Methanol | Hydrophobic peptides | Can be used as co-solvents. |
Experimental Protocols
Protocol 1: Basic Aqueous Solubilization of this compound
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Add the desired volume of sterile, deionized water to the vial.
-
Gently vortex or swirl the vial to mix.
-
If the peptide does not fully dissolve, sonicate the solution in a water bath for 10-30 second intervals.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
Protocol 2: Solubilization using pH Adjustment
-
Follow steps 1 and 2 of the Basic Aqueous Solubilization protocol.
-
If the peptide remains insoluble, add a small volume (e.g., 10 µL) of 10% acetic acid to the solution.
-
Vortex briefly and observe for dissolution.
-
Repeat step 3 until the peptide is fully dissolved. Be mindful of the final concentration of the acid in your solution.
-
Adjust the pH of the final solution with a suitable buffer if required for your experiment.
Protocol 3: Solubilization using an Organic Co-solvent
-
Add a minimal amount of a sterile organic solvent (e.g., DMSO) to the lyophilized this compound powder.
-
Gently vortex until the peptide is completely dissolved.
-
Slowly add the peptide-organic solvent solution dropwise to your aqueous buffer while vortexing.
-
Monitor the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that specific buffer.
Visualizations
Caption: Experimental workflow for dissolving this compound.
References
- 1. This compound, Derived from Lactiplantibacillus plantarum, Reduces the Intrinsic Resistance of Gram-Negative Bacteria to Hydrophobic Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an amphiphilic alpha-helical bacteriocin-like pheromone which exerts antimicrobial and pheromone activities through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of Plantaricin YKX and Assessment of Its Inhibitory Activity Against Alicyclobacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Purification and Characterization of Plantaricin LPL-1, a Novel Class IIa Bacteriocin Produced by Lactobacillus plantarum LPL-1 Isolated From Fermented Fish [frontiersin.org]
Validation & Comparative
Comparative Analysis of Plantaricin A and Nisin: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial efficacy of Plantaricin A and nisin, two prominent bacteriocins with significant potential in therapeutic and biopreservation applications. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes their mechanisms of action to aid in research and development.
Executive Summary
This compound, a peptide pheromone from Lactobacillus plantarum, and nisin, a well-characterized lantibiotic from Lactococcus lactis, both exhibit potent antimicrobial activity, primarily against Gram-positive bacteria. Nisin is a widely studied, broad-spectrum bacteriocin with a dual mechanism of action that includes pore formation and inhibition of cell wall synthesis.[1] this compound also acts by permeabilizing the cell membrane and has been shown to inhibit efflux pumps, potentially reversing antibiotic resistance.[2] While both bacteriocins are promising antimicrobial agents, their efficacy can vary significantly depending on the target microorganism and environmental conditions. This guide presents a side-by-side comparison to inform the selection and application of these molecules in research and drug development.
Data Presentation: Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and nisin against a range of bacteria as reported in various studies. It is important to note that a direct comparison of absolute MIC values between the two bacteriocins is challenging due to variations in experimental methodologies across different studies. The data is therefore presented separately for each bacteriocin to provide a clear overview of their individual antimicrobial spectra.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 16 | [3] |
| Escherichia coli ATCC 25922 | 7.8 | [4] |
| Staphylococcus aureus ATCC 6538 | 31 | [4] |
| Staphylococcus aureus ATCC 25923 | 34.57 | [5] |
| Escherichia coli ATCC 25922 | 69.15 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Nisin against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.5 - 4.1 | [6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 4.1 | [6] |
| Vancomycin-resistant Enterococci (VRE) | 2 to >=8.3 | [6] |
| Listeria monocytogenes | 39 - 78 | [7] |
| Staphylococcus aureus Z25.2 | 1.0 ± 1.1 | [8] |
| Pseudomonas aeruginosa Z25.1 | 2.5 ± 0 | [8] |
| Gram-positive bacteria (general) | ~25 | [9] |
| Helicobacter pylori | 0.07 - 2.1 | [10] |
Mechanisms of Action
This compound and nisin employ distinct yet effective mechanisms to exert their antimicrobial effects.
This compound: This cationic peptide primarily disrupts the integrity of the bacterial cell membrane.[9] Its mechanism involves an initial electrostatic attraction to the negatively charged components of the cell envelope, such as teichoic acids in Gram-positive bacteria.[9] This interaction facilitates its insertion into the cell membrane, leading to pore formation, leakage of intracellular contents, and ultimately, cell death.[3] Additionally, this compound has been shown to inhibit the function of efflux pumps, which can contribute to reversing antibiotic resistance in some bacteria.[2]
Nisin: Nisin exhibits a dual mode of action, making it a particularly potent antimicrobial.[11] It can form pores in the cytoplasmic membrane, similar to this compound, leading to the dissipation of the proton motive force.[12] Crucially, nisin also inhibits cell wall biosynthesis by specifically binding to Lipid II, a precursor molecule in peptidoglycan synthesis.[11][13] This binding sequesters Lipid II, preventing its incorporation into the growing cell wall and leading to cell lysis.[13] This targeted interaction with an essential cellular component contributes to nisin's broad-spectrum activity against Gram-positive bacteria.[1]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for this compound and nisin.
Caption: Mechanism of action of this compound.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. DSpace [t-stor.teagasc.ie]
- 4. Frontiers | Combinational Antibacterial Activity of Nisin and 3-Phenyllactic Acid and Their Co-production by Engineered Lactococcus lactis [frontiersin.org]
- 5. A comparison of the activities of lacticin 3147 and nisin against drug-resistant Staphylococcus aureus and Enterococcus species [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacies of Nisin A and Nisin V Semipurified Preparations Alone and in Combination with Plant Essential Oils for Controlling Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. emerypharma.com [emerypharma.com]
- 13. m.youtube.com [m.youtube.com]
assessing the synergistic activity of Plantaricin A with different antibiotic classes
A Comparative Guide for Researchers and Drug Development Professionals
The diminishing efficacy of conventional antibiotics due to rising antimicrobial resistance necessitates novel therapeutic strategies. One promising approach is the use of combination therapies, where non-traditional antimicrobial agents, such as bacteriocins, are employed to enhance the activity of existing antibiotics. Plantaricin A, a bacteriocin produced by Lactiplantibillus plantarum, has emerged as a potent synergistic partner for various antibiotic classes, offering a potential solution to overcome bacterial resistance mechanisms.[1][2] This guide provides a comparative overview of the synergistic activity of this compound with different antibiotics, supported by experimental data and detailed methodologies.
Synergistic Activity of this compound and its Analogs with Various Antibiotic Classes
This compound and its derivatives have demonstrated significant synergistic effects with a range of antibiotics against both Gram-positive and Gram-negative bacteria. The primary mechanism of this synergy is attributed to this compound's ability to increase the permeability of the bacterial outer membrane, thereby facilitating the entry of hydrophobic antibiotics that would otherwise be ineffective.[1][2][3]
Against Gram-Negative Bacteria
A study investigating a series of Plantaricin A1 analogs, with OP4 being a prominent example, revealed substantial enhancement of antibiotic potency against Escherichia coli. The synergistic effects, determined by the checkerboard assay, are summarized below.
| Antibiotic Class | Antibiotic | Target Bacterium | Fold Enhancement of Potency | Reference |
| Macrolide | Erythromycin | Escherichia coli ATCC 35218 | 62.5-fold | [1] |
| Fucidane | Fusidic Acid | Escherichia coli ATCC 35218 | 64-fold | [1] |
| Lincosamide | Clindamycin | Escherichia coli ATCC 35218 | 128-fold | [1] |
| Quinolone | Ciprofloxacin | Escherichia coli ATCC 35218 | 5- to 7-fold | [1] |
| Quinolone | Norfloxacin | Escherichia coli ATCC 35218 | 5- to 7-fold | [1] |
| Dihydrofolate reductase inhibitor | Trimethoprim | Escherichia coli ATCC 35218 | 16-fold | [1] |
Against Gram-Positive Bacteria
Plantaricins have also been shown to markedly enhance the effects of traditional antibiotics against Staphylococcus epidermidis. The combination of Plantaricins (Pln) with conventional antibiotics resulted in a significant reduction in the minimum inhibitory concentrations (MICs) of the antibiotics.
| Antibiotic Class | Antibiotic | Target Bacterium | Fold Enhancement of Potency | Reference |
| Aminoglycoside | Gentamicin | Staphylococcus epidermidis | 30- to 500-fold | [4] |
| Tetracycline | Tetracycline | Staphylococcus epidermidis | 30- to 500-fold | [4] |
| Glycopeptide | Vancomycin | Staphylococcus epidermidis | 30- to 500-fold | [4] |
| Glycopeptide | Teicoplanin | Staphylococcus epidermidis | 30- to 500-fold | [4] |
Experimental Protocols
The assessment of synergistic activity between this compound and antibiotics is primarily conducted using the checkerboard assay and time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Protocol:
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and the selected antibiotics are prepared. Serial twofold dilutions of each agent are made in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the y-axis (rows), and serial dilutions of the antibiotic are added along the x-axis (columns). This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Data Analysis: The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by visual inspection of turbidity or by measuring optical density. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive effect: 0.5 < FICI ≤ 1
-
Indifferent effect: 1 < FICI < 2
-
Antagonistic effect: FICI ≥ 2[1]
-
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bactericidal activity of antimicrobial combinations over time.
Protocol:
-
Preparation: Bacterial cultures are grown to a specific logarithmic phase.
-
Exposure: The bacterial culture is then exposed to this compound alone, the antibiotic alone, and the combination of both at specific concentrations (e.g., MIC, sub-MIC). A growth control without any antimicrobial agent is also included.
-
Sampling: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions and counting the resulting colonies (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent after 24 hours.
Mechanism of Synergy
The synergistic interaction between this compound and hydrophobic antibiotics against Gram-negative bacteria is primarily due to the permeabilization of the outer membrane. This compound, a cationic peptide, is thought to interact with the negatively charged lipopolysaccharide (LPS) of the outer membrane, leading to its disruption. This increased permeability allows hydrophobic antibiotics, which are normally excluded by the outer membrane, to penetrate the cell and reach their intracellular targets.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, Derived from Lactiplantibacillus plantarum, Reduces the Intrinsic Resistance of Gram-Negative Bacteria to Hydrophobic Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Plantaricins markedly enhance the effects of traditional antibiotics against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
validation of Plantaricin A's efficacy in a food model system
A comparative guide to the efficacy of Plantaricin A versus other common antimicrobials in ready-to-eat meat products.
For researchers, scientists, and drug development professionals in the food safety sector, the search for effective natural antimicrobials is a continuous endeavor. This compound, a bacteriocin produced by Lactobacillus plantarum, has emerged as a promising candidate for controlling the growth of foodborne pathogens. This guide provides an objective comparison of this compound's performance against established antimicrobials like nisin, sodium lactate, and sodium diacetate, with a focus on their efficacy in a ready-to-eat (RTE) meat model system, a common vehicle for Listeria monocytogenes contamination.
Performance Snapshot: this compound and Alternatives Against Listeria monocytogenes
The following table summarizes the antimicrobial efficacy of this compound and its counterparts. The data, gathered from various studies, highlights the reduction of Listeria monocytogenes in different meat-based food models. It is important to note that direct head-to-head comparisons in a single study are limited, and thus, these values provide a comparative overview based on available literature.
| Antimicrobial Agent | Food Model System | Target Microorganism | Efficacy (Log Reduction) | Reference(s) |
| This compound (and its variants) | Minced Beef | Listeria monocytogenes | ~1.0 log reduction | [1] |
| Chorizo Sausage | Listeria monocytogenes | 2.6 - 3.8 log reduction (in combination with nitrite) | [2] | |
| Frankfurters | Listeria monocytogenes | 4.2 - 4.7 log reduction (by a bacteriocin-producing strain) | [3][4] | |
| Cooked Ham | Listeria monocytogenes | 2.6 log reduction (by a bacteriocin-producing strain) | [3][4] | |
| Nisin | Ready-to-eat Turkey Ham | Listeria monocytogenes | 4.0 log reduction | [5] |
| Frankfurters | Listeria monocytogenes | 2.35 log reduction | [6][7] | |
| Chicken Noodle Soup | Listeria monocytogenes | ~1.0 log reduction | [8] | |
| Minced Chicken Meat | Listeria monocytogenes | Reduced prevalence from 70% to 65% | [9] | |
| Sodium Lactate | Sliced Pork Ham | Listeria monocytogenes | 0.2 - 0.6 log reduction | [10][11] |
| Cooked Ham | Listeria monocytogenes | Inhibition of growth | [12] | |
| Sodium Diacetate | Cooked Ham | Listeria monocytogenes | Inhibition of growth | [12] |
| Sodium Lactate & Sodium Diacetate Blend | Cooked Ham | Listeria monocytogenes | Complete inhibition of growth | [13] |
| Wieners | Listeria monocytogenes | Growth prevented for 60 days | [14] |
Unveiling the Mechanism: How this compound Works
This compound's primary mode of action against susceptible bacteria is the disruption of the cell membrane's integrity through pore formation.[15][16][17][18] This process is initiated by the electrostatic interaction of the cationic plantaricin peptide with the negatively charged bacterial cell membrane. A key step in this process for many lantibiotics, including some plantaricins, is the interaction with Lipid II, a precursor molecule in the bacterial cell wall synthesis.[19] This interaction acts as a docking site, concentrating the plantaricin molecules and facilitating their insertion into the membrane to form pores. The resulting pores lead to the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death.[15][16][17][18]
Caption: Signaling pathway of this compound's antimicrobial action.
Experimental Corner: Protocols for Efficacy Validation
To ensure rigorous and reproducible evaluation of antimicrobial efficacy, standardized experimental protocols are essential. Below are detailed methodologies for two key experiments: the Minimum Inhibitory Concentration (MIC) assay and a challenge study in a ready-to-eat meat model.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Microbial Inoculum:
-
A pure culture of the target microorganism (e.g., Listeria monocytogenes) is grown in an appropriate broth medium (e.g., Brain Heart Infusion broth) to the mid-logarithmic phase.
-
The bacterial suspension is then diluted to a standardized concentration, typically 1 x 10^6 Colony Forming Units (CFU)/mL.
2. Preparation of Antimicrobial Solutions:
-
A stock solution of this compound (or the alternative antimicrobial) is prepared in a suitable solvent.
-
A series of twofold serial dilutions are made in a 96-well microtiter plate containing the appropriate growth medium to achieve a range of concentrations.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plate is incubated at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
4. Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which no visible growth is observed.
Challenge Study: Efficacy in a Ready-to-Eat Meat Model
A challenge study evaluates the effectiveness of an antimicrobial in a specific food product under simulated real-world conditions.
Caption: Experimental workflow for a challenge study in RTE meat.
1. Food Product and Microbial Strain:
-
The ready-to-eat meat product (e.g., cooked ham, turkey slices) is obtained.
-
A cocktail of multiple strains of Listeria monocytogenes is prepared to ensure the results are not strain-specific.
2. Inoculation:
-
The surface of the meat samples is uniformly inoculated with a known concentration of the L. monocytogenes cocktail (e.g., 10^3 CFU/g).
3. Application of Antimicrobials:
-
The inoculated meat samples are treated with the desired concentrations of this compound, nisin, sodium lactate, or sodium diacetate. This can be done by dipping, spraying, or incorporating the antimicrobial into the product formulation.
-
A control group of inoculated samples without any antimicrobial treatment is also prepared.
4. Packaging and Storage:
-
All meat samples are vacuum-packaged to simulate commercial conditions.
-
The packages are stored at a specified refrigeration temperature (e.g., 4°C) for a defined period, representing the product's shelf life.
5. Microbiological Analysis:
-
At regular intervals (e.g., day 0, 7, 14, 21), samples from each treatment group are taken for microbiological analysis.
-
The number of viable L. monocytogenes is determined by plating on selective agar and counting the colonies.
6. Data Analysis:
-
The log CFU/g of L. monocytogenes for each treatment at each time point is calculated.
-
The log reduction is determined by comparing the microbial counts in the treated samples to the control group.
Conclusion
This compound demonstrates significant potential as a natural antimicrobial for the preservation of ready-to-eat meat products. While direct comparative data is still emerging, the available evidence suggests its efficacy is comparable to, and in some cases, may exceed that of established antimicrobials like nisin. Its mechanism of action, involving rapid membrane disruption, makes it an attractive option for controlling key foodborne pathogens. Further head-to-head challenge studies in various food matrices will be crucial to fully elucidate its performance and optimize its application in ensuring food safety.
References
- 1. Antimicrobial Activity of Carboxymethyl Cellulose Films Containing Plantaricin W and Enterocin F4-9 for Meat Preservation | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. food-safety.com [food-safety.com]
- 4. researchgate.net [researchgate.net]
- 5. Nisin affects the growth of Listeria monocytogenes on ready-to-eat turkey ham stored at four degrees Celsius for sixty-three days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Antimicrobials for Listeria monocytogenes in Ready-to-Eat Meats: Current Challenges and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficacies of Nisin A and Nisin V Semipurified Preparations Alone and in Combination with Plant Essential Oils for Controlling Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial efficacy of nisin, bacteriophage P100 and sodium lactate against Listeria monocytogenes in ready-to-eat sliced pork ham - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial efficacy of nisin, bacteriophage P100 and sodium lactate against Listeria monocytogenes in ready-to-eat sliced pork ham - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of sodium lactate and other additives in a cooked ham product on sensory quality and development of a strain of Lactobacillus curvatus and Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Control of Listeria monocytogenes on cooked cured ham by formulation with a lactate-diacetate blend and surface treatment with lauric arginate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Listeria monocytogenes by sodium diacetate and sodium lactate on wieners and cooked bratwurst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bactericidal Mode of Action of Plantaricin C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. The Antibacterial Activity Mode of Action of Plantaricin YKX against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. Lipid II-Based Antimicrobial Activity of the Lantibiotic Plantaricin C - PMC [pmc.ncbi.nlm.nih.gov]
Plantaricin A: A Comparative Analysis of Cytotoxicity on Prokaryotic and Eukaryotic Cells
For Immediate Release
A comprehensive review of existing research reveals the differential cytotoxicity of Plantaricin A, a bacteriocin produced by Lactobacillus plantarum, on prokaryotic and eukaryotic cells. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of its bioactivity, supported by experimental data and methodologies.
This compound exhibits a clear antimicrobial effect, primarily targeting bacterial cells through membrane permeabilization. Its impact on eukaryotic cells is more nuanced, with evidence suggesting a selective effect on cancerous cells over their normal counterparts in some instances. This differential activity underscores its potential as a therapeutic agent.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic effects of various Plantaricin variants on a range of prokaryotic and eukaryotic cells. It is important to note that the data is compiled from different studies, which may have used different Plantaricin preparations and experimental conditions.
| Target Cell | Cell Type | Measurement | Value | Plantaricin Variant |
| Escherichia coli ATCC 25922 | Prokaryotic (Gram-negative) | MIC | 7.8 µg/mL | Plantaricin P1053 |
| Staphylococcus aureus ATCC 6538 | Prokaryotic (Gram-positive) | MIC | 31 µg/mL | Plantaricin P1053 |
| E. coli | Prokaryotic (Gram-negative) | MIC | 6.25 µg/mL | Plantaricin A3 |
| S. aureus | Prokaryotic (Gram-positive) | MIC | 16 µg/mL | Plantaricin YKX |
| SW480 | Eukaryotic (Human Colorectal Cancer) | IC50 | 757.9 µg/mL | Plantaricin BM-1 |
| Caco-2 | Eukaryotic (Human Colorectal Cancer) | IC50 | 819.9 µg/mL | Plantaricin BM-1 |
| HCT-116 | Eukaryotic (Human Colorectal Cancer) | IC50 | 1578 µg/mL | Plantaricin BM-1 |
| NCM460 | Eukaryotic (Normal Human Colon) | - | No cytotoxicity observed | Plantaricin BM-1 |
| SK-GT4 | Eukaryotic (Human Esophageal Cancer) | IC50 | 281.9 AU/mL | Plantaricin |
| REF | Eukaryotic (Normal Rat Embryo Fibroblast) | - | No cytotoxicity observed | Plantaricin |
| Various Lymphocytes & Neuronal Cells | Eukaryotic (Normal and Cancerous) | - | Affected at 10-100 µM | This compound |
Mechanism of Action
Prokaryotic Cells: this compound's primary mode of action against prokaryotic cells is the disruption of the cell membrane's integrity.[1][2] This is achieved through the formation of pores in the membrane, leading to the dissipation of the proton motive force, leakage of intracellular contents, and ultimately, cell death.[1][2]
Eukaryotic Cells: The interaction of this compound with eukaryotic cells is more complex and appears to be initiated by an electrostatic attraction to negatively charged glycosylated proteins on the cell surface.[3][4] This initial binding is a crucial step before the peptide can interact with the cell membrane's phospholipids.[3][4] In some cancer cell lines, Plantaricin has been shown to induce apoptosis through the caspase-3 pathway.[5][6] Conversely, in healthy intestinal cells, a different signaling pathway involving the Epidermal Growth Factor Receptor (EGFR) has been observed to be activated, which may contribute to an enhancement of cell viability.[7][8] However, for certain cell types like lymphocytes and neuronal cells, both normal and cancerous cells have shown similar sensitivity to this compound at concentrations between 10-100 microM.[9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Prokaryotic Cells (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of this compound: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: The test bacterium is cultured overnight, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Cytotoxicity Assay for Eukaryotic Cells (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Eukaryotic cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a CO₂ incubator.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with untreated cells is also included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[6]
Visualizing the Processes
References
- 1. mdpi.com [mdpi.com]
- 2. Bacteriocins from Lactobacillus plantarum – production, genetic organization and mode of action: produção, organização genética e modo de ação - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a cationic peptide produced by Lactobacillus plantarum, permeabilizes eukaryotic cell membranes by a mechanism dependent on negative surface charge linked to glycosylated membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plantaricin BM-1 decreases viability of SW480 human colorectal cancer cells by inducing caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Plantaricin BM-1 decreases viability of SW480 human colorectal cancer cells by inducing caspase-dependent apoptosis [frontiersin.org]
- 7. Identification of a bacteriocin-like compound from Lactobacillus plantarum with antimicrobial activity and effects on normal and cancerogenic human intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a bacteriocin-like compound from Lactobacillus plantarum with antimicrobial activity and effects on normal and cancerogenic human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a peptide pheromone produced by Lactobacillus plantarum, permeabilizes the cell membrane of both normal and cancerous lymphocytes and neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Plantaricin A Gene Regulation with Other Bacteriocins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the gene regulation mechanisms of Plantaricin A, a bacteriocin produced by Lactobacillus plantarum, with other well-characterized bacteriocins, namely Nisin, Enterocin, and Pediocin. This objective comparison, supported by experimental data and detailed methodologies, aims to provide researchers and drug development professionals with a thorough understanding of the diverse regulatory strategies employed by these antimicrobial peptides.
Overview of Bacteriocin Gene Regulation
Bacteriocin production is a tightly regulated process, often controlled by quorum sensing (QS) systems. These systems allow bacteria to coordinate gene expression in a cell-density-dependent manner, ensuring that bacteriocins are produced only when a sufficient population density is reached. This coordinated action maximizes the effectiveness of the bacteriocins against competing microorganisms. The regulatory systems typically involve an autoinducer peptide, a sensor histidine kinase, and a response regulator.
Comparative Analysis of Regulatory Mechanisms
This section details the gene regulation pathways of this compound, Nisin, Enterocin, and Pediocin, highlighting their similarities and differences.
This compound
This compound production in Lactobacillus plantarum is regulated by a sophisticated quorum-sensing system encoded by the pln locus. This system is characterized by a three-component regulatory cascade involving an induction factor (IP), a histidine kinase (HK), and a response regulator (RR). The gene encoding this compound, plnA, is located on the same transcription unit as an agr-like regulatory system, which includes the genes plnB, plnC, and plnD[1].
-
plnA: Encodes the precursor of the peptide pheromone (Induction Factor, IP) that acts as the signaling molecule.
-
plnB: Encodes the histidine kinase (HK), a membrane-bound sensor that detects the extracellular concentration of the IP.
-
plnC and plnD: Encode response regulators (RR) that, upon activation by the phosphorylated HK, bind to promoter regions and activate the transcription of the plantaricin production and immunity genes[1].
The regulation of plantaricin production is initiated by the basal expression and secretion of the PlnA peptide. As the bacterial population density increases, the extracellular concentration of PlnA reaches a threshold, leading to its detection by the PlnB histidine kinase. This triggers a phosphorylation cascade, ultimately activating the PlnD response regulator, which then induces the transcription of the pln operons responsible for plantaricin biosynthesis and immunity[2].
Nisin
Nisin, produced by Lactococcus lactis, is one of the most extensively studied bacteriocins. Its biosynthesis is autoregulated by a two-component regulatory system composed of the proteins NisK and NisR[3].
-
nisK: Encodes the histidine kinase NisK, which acts as a receptor for extracellular nisin.
-
nisR: Encodes the response regulator NisR, which, when phosphorylated by NisK, activates transcription.
The transcription of the nisin biosynthesis and autoimmunity operons (nisABTCIPRK and nisFEG) is activated through a nisin-mediated positive feedback loop. Extracellular nisin binds to the NisK sensor kinase, leading to its autophosphorylation. The phosphate group is then transferred to the NisR response regulator, which subsequently activates the promoters of the nisA and nisF operons, resulting in a significant increase in nisin production and immunity[3][4].
Enterocin
The production of Enterocin O16 in Enterococcus faecalis is controlled by the fsr quorum-sensing system, which is also involved in the regulation of virulence factors[1][5]. The fsr locus comprises four genes: fsrA, fsrB, fsrC, and fsrD[5].
-
fsrD: Encodes the precursor of the gelatinase biosynthesis-activating pheromone (GBAP), which functions as the autoinducer.
-
fsrB: Encodes a processing enzyme that matures and secretes GBAP.
-
fsrC: Encodes the membrane-bound histidine kinase that senses extracellular GBAP.
-
fsrA: Encodes the response regulator that, upon phosphorylation by FsrC, activates the transcription of target genes, including the operon encoding Enterocin O16[1][5][6].
This system enables E. faecalis to coordinate the production of Enterocin O16 with cell density, allowing for effective competition against other bacteria in its environment[5].
Pediocin
Pediocin PA-1 production in Pediococcus acidilactici is encoded by the pedA gene, which is part of a four-gene operon (pedA, pedB, pedC, and pedD)[5][7].
-
pedA: The structural gene for the pediocin precursor.
-
pedB: Encodes the immunity protein that protects the producer cell.
-
pedC: Encodes an accessory protein for transport.
-
pedD: Encodes an ABC transporter responsible for processing and secreting the mature pediocin[5][7].
While the genes for pediocin production and immunity are well-characterized, the specific regulatory mechanism controlling the pediocin operon is less defined compared to the quorum-sensing systems of this compound, Nisin, and Enterocin. Transcription of the operon results in two overlapping transcripts, suggesting some level of transcriptional regulation, but a dedicated three-component or two-component system directly analogous to the others has not been as clearly elucidated from the initial search results[5]. However, the production of pediocin is often induced under specific environmental conditions, suggesting the presence of a regulatory system that responds to external stimuli.
Quantitative Data on Gene Expression
The following tables summarize the available quantitative data on the gene expression of the bacteriocins discussed. The data is presented as fold change in gene expression under induced versus non-induced conditions, as determined by RT-qPCR.
| Bacteriocin | Gene | Inducer | Fold Change in Expression | Reference |
| This compound | plnA | PlnA peptide (1 µg/mL) | ~4.5 | [8] |
| plnE/F | PlnA peptide (1 µg/mL) | ~3.0 | [8] | |
| plnG | PlnA peptide (1 µg/mL) | ~2.5 | [8] | |
| Nisin | nisA | Nisin (subinhibitory) | Upregulated | |
| Enterocin | entA | Co-culture | Not specified | |
| fsrC | In vivo (vegetations) vs. in vitro (inoculum) | Increased expression (lower ΔCt) | ||
| Pediocin | pedA | Co-culture/Inducing factors | Induced expression |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the regulatory pathways of this compound, Nisin, and Enterocin, along with a general experimental workflow for studying bacteriocin gene regulation.
Caption: this compound quorum-sensing pathway.
Caption: Nisin two-component regulatory pathway.
Caption: Enterocin Fsr quorum-sensing pathway.
Caption: Workflow for RT-qPCR analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study bacteriocin gene regulation.
RNA Isolation from Lactobacillus
This protocol is adapted for the efficient extraction of high-quality RNA from Lactobacillus species, which can be challenging due to their thick cell walls.
Materials:
-
Bacterial culture
-
RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)
-
Lysozyme/Mutanolysin solution
-
TRIzol reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Harvest bacterial cells from a mid-log phase culture by centrifugation.
-
Immediately resuspend the cell pellet in an RNA stabilization solution to prevent RNA degradation.
-
Pellet the cells again and resuspend in a lysozyme/mutanolysin solution to enzymatically digest the cell wall. Incubate at 37°C for an appropriate time.
-
Add TRIzol reagent to the cell lysate and homogenize by pipetting.
-
Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add chloroform, shake vigorously, and incubate for 3 minutes at room temperature.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding isopropanol and incubate at -20°C.
-
Pellet the RNA by centrifugation, wash the pellet with 75% ethanol, and air-dry briefly.
-
Resuspend the RNA pellet in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.
Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol outlines the steps for quantifying bacteriocin gene expression levels.
Materials:
-
High-quality total RNA
-
DNase I, RNase-free
-
Reverse transcriptase and corresponding buffer
-
dNTPs
-
Random primers or gene-specific primers for reverse transcription
-
qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific primers for the target bacteriocin gene and a reference (housekeeping) gene
-
Real-time PCR instrument
Procedure:
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis):
-
Set up the reverse transcription reaction by combining the DNase-treated RNA, primers (random or gene-specific), dNTPs, and reverse transcriptase buffer.
-
Incubate according to the reverse transcriptase manufacturer's instructions to synthesize complementary DNA (cDNA).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes in separate wells.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, extension).
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the induced and non-induced samples.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Promoter-Reporter Assay using β-glucuronidase (gusA)
This assay is used to quantify the activity of a specific promoter in response to regulatory signals.
Materials:
-
A promoterless reporter vector containing the gusA gene (e.g., pNZ272)
-
Competent cells of the lactic acid bacterium of interest
-
Appropriate antibiotics for selection
-
MUG (4-methylumbelliferyl-β-D-glucuronide) substrate
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Construct Preparation: Clone the promoter region of the bacteriocin gene of interest upstream of the promoterless gusA gene in the reporter vector.
-
Transformation: Transform the resulting plasmid construct into the host bacterial strain.
-
Cultivation and Induction: Grow the transformed bacteria under both non-inducing and inducing conditions (e.g., with and without the addition of the autoinducer peptide).
-
Cell Lysis: Harvest the cells and lyse them to release the intracellular β-glucuronidase.
-
Enzymatic Assay:
-
Add the MUG substrate to the cell lysate.
-
Incubate the reaction at 37°C. The β-glucuronidase will cleave MUG, releasing the fluorescent product 4-methylumbelliferone (4-MU).
-
Stop the reaction at different time points.
-
-
Quantification: Measure the fluorescence of 4-MU using a fluorometer. The rate of fluorescence increase is proportional to the β-glucuronidase activity, which in turn reflects the strength of the promoter.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the direct binding of a regulatory protein to a specific DNA sequence (e.g., a promoter region).
Materials:
-
Purified regulatory protein (e.g., the response regulator)
-
Labeled DNA probe containing the putative binding site (e.g., end-labeled with a fluorescent dye or radioisotope)
-
Unlabeled competitor DNA (specific and non-specific)
-
Binding buffer
-
Polyacrylamide gel and electrophoresis apparatus
-
Detection system (e.g., fluorescence imager or autoradiography film)
Procedure:
-
Probe Labeling: Label the DNA probe containing the target binding sequence.
-
Binding Reaction:
-
Incubate the labeled probe with the purified regulatory protein in a binding buffer.
-
For competition experiments, add an excess of unlabeled specific or non-specific competitor DNA to the reaction before adding the labeled probe.
-
-
Gel Electrophoresis:
-
Load the binding reactions onto a native polyacrylamide gel.
-
Run the gel at a low voltage to prevent dissociation of the protein-DNA complexes.
-
-
Detection:
-
Detect the position of the labeled DNA on the gel. A "shift" in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates the formation of a protein-DNA complex.
-
The specificity of the binding is confirmed if the shift is competed away by the unlabeled specific competitor DNA but not by the non-specific competitor.
-
This comprehensive guide provides a detailed comparative analysis of the gene regulation of this compound and other key bacteriocins, offering valuable insights for researchers in the field of antimicrobial peptide development. The provided data and protocols serve as a foundation for further investigation into these complex and important regulatory networks.
References
- 1. High-efficiency production of the antimicrobial peptide pediocin PA-1 in metabolically engineered Corynebacterium glutamicum using a microaerobic process at acidic pH and elevated levels of bivalent calcium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of the pediocin operon of Pediococcus acidilactici PAC1.0: PedB is the immunity protein and PedD is the precursor processing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Bioengineering of a Lactococcus lactis subsp. lactis strain enhances nisin production and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Co-overexpression of Nisin Key Genes on Nisin Production Improvement in Lactococcus lactis LS01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of Pediocin PA-1 by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterologous expression of pediocin/papA in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Plantaricin A: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of research materials like Plantaricin A is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for peptide and chemical waste management in a laboratory setting. Adherence to these protocols is paramount for personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. As with most research peptides, this compound should be handled in a controlled environment.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat or disposable gown.
-
Use nitrile or latex gloves; consider double-gloving when handling the powdered form.
-
Wear safety glasses or goggles to protect from splashes.
-
When working with powdered this compound, a face mask is recommended to prevent inhalation.[1]
Engineering Controls:
-
Handle powdered this compound in a fume hood or biological safety cabinet to minimize inhalation risks.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Utilize spill trays or other containment devices when handling vials.[1]
In the event of exposure, wash affected skin with soap and water for 15 minutes. For eye contact, flush with water for 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention if respiratory irritation occurs. If ingested, do not induce vomiting and seek immediate medical attention.[1]
This compound Disposal: A Step-by-Step Protocol
The proper disposal of this compound, like other research peptides, classifies it as chemical waste.[1] It is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific guidance, as local regulations may vary.[1]
Step 1: Waste Identification and Segregation
Proper waste segregation is the foundation of safe disposal.
-
This compound Waste: This includes expired, contaminated, or unwanted this compound in its pure form (lyophilized powder or solution) and any materials grossly contaminated with it (e.g., a vial containing a significant residue).
-
Contaminated Labware: This category includes items with trace amounts of this compound, such as pipette tips, tubes, and gloves.
-
Sharps: Any needles or blades that have come into contact with this compound must be disposed of in a dedicated sharps container.[2]
-
Liquid Waste: Solutions containing this compound, including experimental media and buffers.
Crucially, do not mix incompatible chemicals in the same waste container. [1][3]
Step 2: Container Selection and Labeling
The choice of waste container is critical to prevent leaks and ensure safety.
-
Solid Waste: Use a designated, leak-proof chemical waste container for solid this compound and grossly contaminated materials.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed container. High-density polyethylene containers are suitable for most aqueous solutions.[4]
-
Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard class (consult your EHS office)
-
The accumulation start date.[1]
-
Step 3: Decontamination of Labware
For labware with trace contamination that may be disposed of as regular lab waste (pending institutional policy), decontamination is necessary. While some bacteriocins are heat-stable[5][6], autoclaving may not be sufficient to degrade the peptide. Therefore, chemical decontamination is the preferred method. Consult your institution's EHS for approved decontamination procedures.
Step 4: Disposal Pathways
The final disposal route depends on the waste category and institutional guidelines.
| Waste Category | Disposal Procedure |
| Pure this compound (Solid/Liquid) | Collect in a labeled hazardous chemical waste container for pickup by your institution's EHS or a licensed waste disposal contractor.[1][3] |
| Grossly Contaminated Items | Dispose of in the same hazardous chemical waste container as pure this compound.[1] |
| Trace Contaminated Labware | After appropriate decontamination (if required by your institution), dispose of in the regular laboratory waste stream or as directed by your EHS. |
| Sharps | Place in a designated, puncture-resistant sharps container.[2] The container, once full, should be treated as biohazardous or chemical waste, according to institutional policy. |
| Liquid Waste Solutions | Collect in a labeled hazardous liquid waste container. Do not discharge into the sanitary sewer unless explicitly permitted by your institution's EHS.[7] |
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart illustrating the decision-making process for the proper segregation and disposal of different types of this compound waste.
Experimental Protocols Cited
While this document focuses on disposal, the principles of safe handling are derived from general laboratory protocols for peptides. For specific experimental use of this compound, researchers should refer to relevant publications and develop a detailed protocol that includes safety and waste disposal considerations from the outset. The overriding principle is that no activity should begin unless a plan for the disposal of all generated waste has been formulated.[3]
References
- 1. cosmicpeptides.com [cosmicpeptides.com]
- 2. research.hawaii.edu [research.hawaii.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. peptiderecon.com [peptiderecon.com]
- 5. uniprot.org [uniprot.org]
- 6. scispace.com [scispace.com]
- 7. dps.com.mx [dps.com.mx]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
